Carbonic anhydrase inhibitor 14
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H17N7O2S |
|---|---|
Molecular Weight |
395.4 g/mol |
IUPAC Name |
4-[[6-amino-2-(4-methylphenyl)-5H-imidazo[1,2-b]pyrazol-7-yl]diazenyl]benzenesulfonamide |
InChI |
InChI=1S/C18H17N7O2S/c1-11-2-4-12(5-3-11)15-10-25-18(21-15)16(17(19)24-25)23-22-13-6-8-14(9-7-13)28(20,26)27/h2-10,24H,19H2,1H3,(H2,20,26,27) |
InChI Key |
UJZBKARAXRSVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN3C(=N2)C(=C(N3)N)N=NC4=CC=C(C=C4)S(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Discovery and Isolation of Carbonic Anhydrase 14
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of human Carbonic Anhydrase 14 (CA14), a transmembrane zinc metalloenzyme. It details the initial cloning and identification of the CA14 gene and summarizes the key physicochemical and enzymatic properties of the protein. This document includes detailed experimental methodologies for the expression and purification of recombinant CA14, enzymatic activity assays, and techniques for analyzing its tissue distribution. Quantitative data are presented in structured tables for clarity, and key experimental workflows are visualized using diagrams to facilitate understanding. This guide is intended to serve as a valuable resource for researchers involved in the study of carbonic anhydrases and the development of novel therapeutics targeting this enzyme family.
Discovery and Initial Characterization
Human Carbonic Anhydrase XIV (CA14) was first identified in 1999 through the cloning and sequencing of its full-length cDNA.[1] The cDNA sequence of 1757 base pairs was predicted to encode a 337-amino acid polypeptide with a calculated molecular mass of 37.6 kDa.[1] In the same year, a novel membrane-bound carbonic anhydrase, designated CA XIV, was isolated from mouse kidney using the signal sequence trap method.[2] The mouse CA XIV consists of a 337-amino acid polypeptide with a calculated molecular mass of 37.5 kDa.[2]
Structurally, CA14 is a type I transmembrane protein.[3] It is composed of an extracellular N-terminal catalytic domain, a transmembrane helix, and a short intracellular C-terminal fragment that contains potential phosphorylation sites.[4][5] The deduced amino acid sequence of human CA14 shows an overall similarity of 29-46% to other active carbonic anhydrase isozymes, with the highest similarity to another transmembrane isoform, CA XII.[1]
Initial characterization of human CA14 revealed low carbonic anhydrase activity.[1] It was found to be sensitive to the general carbonic anhydrase inhibitor acetazolamide.[1]
Key Properties of Human Carbonic Anhydrase 14
| Property | Value | Reference |
| Gene Symbol | CA14 | [1] |
| Chromosomal Location | 1q21 | [1] |
| Deduced Amino Acid Length | 337 | [1] |
| Predicted Molecular Mass | 37.6 kDa | [1] |
| Structure | Type I transmembrane protein | [3] |
| Catalytic Activity | Low | [1] |
Tissue Distribution of Carbonic Anhydrase 14
The expression of CA14 mRNA has been detected in various human tissues. Initial studies using Northern blot analysis identified an approximately 1.7-kb transcript in the adult human heart, brain, liver, and skeletal muscle.[1] RNA dot-blot analysis showed strong signals in all parts of the human brain, with weaker signals in the colon, small intestine, urinary bladder, and kidney.[1] RT-PCR analysis confirmed intense signals in the liver and spinal cord and a faint signal in the kidney, while no mRNA was detected in the salivary gland and pancreas.[1]
More recent data from the Human Protein Atlas, which includes information from the Genotype-Tissue Expression (GTEx) project, provides a more comprehensive view of CA14 mRNA expression across a wide range of human tissues.
Relative mRNA Expression of CA14 in Human Tissues
| Tissue | Relative Expression Level |
| Brain | High |
| Heart | Moderate |
| Liver | Moderate |
| Skeletal Muscle | Moderate |
| Kidney | Low to Moderate |
| Colon | Low |
| Small Intestine | Low |
| Urinary Bladder | Low |
This table represents a summary of findings from multiple sources and is intended for comparative purposes.
Experimental Protocols
Recombinant Expression and Purification of Human Carbonic Anhydrase 14
The production of recombinant CA14 is essential for detailed biochemical and structural studies. As a transmembrane protein, its expression and purification require specific methodologies to maintain its native conformation and activity. Both E. coli and mammalian (HEK293) expression systems have been utilized for the production of recombinant human CA14.
Caption: Workflow for recombinant CA14 production.
-
Cloning: The full-length cDNA of human CA14 is cloned into a suitable expression vector (e.g., pET vector for E. coli or pcDNA for mammalian cells). An affinity tag, such as a polyhistidine (His)-tag, is often fused to the N- or C-terminus to facilitate purification.
-
Expression in E. coli :
-
The expression vector is transformed into a suitable E. coli strain (e.g., BL21(DE3)).
-
Cells are grown in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
-
Protein expression is induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at a final concentration of 0.1-1 mM, and the culture is incubated for an additional 3-4 hours at 30°C or overnight at 18-20°C to enhance proper folding.
-
-
Expression in HEK293 Cells :
-
HEK293 cells are transiently transfected with the expression vector using a suitable transfection reagent (e.g., polyethyleneimine).
-
Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) for 48-72 hours.
-
-
Cell Lysis and Membrane Preparation :
-
Cells are harvested by centrifugation.
-
The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, protease inhibitors).
-
Cells are lysed by sonication or high-pressure homogenization.
-
The cell lysate is centrifuged at a low speed to remove cell debris, followed by ultracentrifugation (e.g., 100,000 x g for 1 hour) to pellet the cell membranes.
-
-
Solubilization of Membrane Proteins :
-
The membrane pellet is resuspended in a solubilization buffer containing a mild detergent (e.g., 1% (w/v) n-dodecyl-β-D-maltoside (DDM) or lauryl maltose neopentyl glycol (LMNG) in 50 mM Tris-HCl, pH 8.0, 150 mM NaCl, 10% glycerol).
-
The mixture is incubated with gentle agitation for 1-2 hours at 4°C.
-
Insoluble material is removed by ultracentrifugation.
-
-
Affinity Chromatography :
-
The solubilized membrane fraction is loaded onto an affinity chromatography column (e.g., Ni-NTA agarose for His-tagged proteins) pre-equilibrated with a wash buffer (solubilization buffer with a lower concentration of detergent, e.g., 0.05% DDM, and a low concentration of imidazole, e.g., 20 mM).
-
The column is washed extensively with the wash buffer to remove non-specifically bound proteins.
-
The recombinant CA14 is eluted with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
-
Further Purification (Optional) :
-
The eluted protein can be further purified by size-exclusion chromatography to remove aggregates and other impurities. The column should be pre-equilibrated with a buffer containing a suitable detergent to maintain the solubility of the protein.
-
Carbonic Anhydrase Activity Assay
The enzymatic activity of carbonic anhydrase is typically measured by its ability to catalyze the hydration of carbon dioxide. The Maren method is a widely used colorimetric assay for this purpose.
Caption: Workflow for CA activity measurement.
-
Reagents :
-
Veronal buffer (20 mM, pH 8.2)
-
Phenol red indicator solution (0.02%)
-
CO2-saturated water (prepared by bubbling CO2 gas through ice-cold distilled water)
-
Enzyme solution (purified CA14 or tissue homogenate)
-
-
Procedure :
-
In a test tube, mix 2 ml of Veronal buffer and 0.1 ml of phenol red indicator solution.
-
Add a known amount of the enzyme solution.
-
Initiate the reaction by adding 1 ml of CO2-saturated water.
-
Start a stopwatch immediately.
-
Measure the time required for the color of the solution to change from red to yellow (indicating a drop in pH due to the formation of carbonic acid).
-
-
Calculation :
-
The activity of the enzyme is expressed in Wilbur-Anderson units (WAU), where one unit is defined as (T0 - T) / T, where T0 is the time for the uncatalyzed reaction (without enzyme) and T is the time for the catalyzed reaction.
-
Northern Blot Analysis for CA14 mRNA Detection
Northern blotting is a classic technique to detect and quantify specific mRNA molecules in a sample.
Caption: Workflow for Northern blot analysis.
-
RNA Extraction : Extract total RNA from the tissue of interest using a standard method (e.g., guanidinium thiocyanate-phenol-chloroform extraction).
-
Gel Electrophoresis : Separate the RNA samples (10-20 µg of total RNA per lane) on a denaturing formaldehyde-agarose gel.
-
Transfer : Transfer the separated RNA from the gel to a nylon or nitrocellulose membrane by capillary action.
-
Probe Labeling : Prepare a labeled DNA or RNA probe specific for the human CA14 mRNA sequence. The probe is typically labeled with a radioactive isotope (e.g., 32P) or a non-radioactive label (e.g., digoxigenin).
-
Hybridization : Incubate the membrane with the labeled probe in a hybridization solution overnight at a specific temperature (e.g., 42°C or 65°C, depending on the probe and buffer).
-
Washing : Wash the membrane several times with buffers of decreasing salt concentration and increasing temperature to remove non-specifically bound probe.
-
Detection : Detect the hybridized probe by autoradiography (for radioactive probes) or a chemiluminescent or colorimetric reaction (for non-radioactive probes).
Enzymatic Properties of Human Carbonic Anhydrase 14
While early studies characterized the activity of human CA14 as "low," more detailed kinetic analyses are required for a complete understanding of its enzymatic properties. As a transmembrane protein, its activity may be influenced by its membrane environment.
Reported Enzymatic Characteristics of Human CA14
| Parameter | Value | Reference |
| kcat (s⁻¹) | Data not yet available in detail | - |
| Km for CO₂ (mM) | Data not yet available in detail | - |
| Inhibitors | Acetazolamide | [1] |
Further research is needed to determine the precise kinetic parameters of human CA14.
Signaling Pathways and Logical Relationships
As a transmembrane enzyme, CA14 is positioned to influence pH homeostasis at the cell surface, which can impact the activity of various ion transporters and signaling receptors. Its colocalization with certain transporters suggests a functional relationship.
Caption: Putative functional role of CA14.
Conclusion
Carbonic Anhydrase 14 is a unique transmembrane enzyme with a distinct tissue distribution, suggesting specialized physiological roles. While its initial characterization has provided a foundational understanding, further research is necessary to fully elucidate its enzymatic kinetics, physiological functions, and potential as a therapeutic target. The detailed methodologies provided in this guide offer a starting point for researchers to further investigate this intriguing member of the carbonic anhydrase family.
References
- 1. Modified Northern blot protocol for easy detection of mRNAs in total RNA using radiolabeled probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Affinity Purification of Membrane Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Northern blot - Wikipedia [en.wikipedia.org]
- 5. Purification of Membrane Proteins by Affinity Chromatography with On-Column Protease Cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
The Integral Role of Carbonic Anhydrase XIV in Cellular pH Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carbonic anhydrase XIV (CA XIV), a transmembrane enzyme, plays a pivotal role in the intricate machinery of cellular pH regulation. Its catalytic activity, the reversible hydration of carbon dioxide to bicarbonate and a proton, is fundamental to maintaining pH homeostasis in various tissues, including the central nervous system, kidney, and retina. This technical guide provides an in-depth exploration of the core functions of CA XIV, presenting quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental investigation. Understanding the multifaceted role of CA XIV is crucial for researchers and professionals in drug development, as this enzyme emerges as a potential therapeutic target for a range of physiological and pathological conditions.
Introduction
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that are vital for a multitude of biological processes, including respiration, acid-base balance, and ion transport.[1] Among the 15 known human α-CA isoforms, Carbonic Anhydrase XIV (CA XIV) is a type I transmembrane protein with its catalytic domain oriented towards the extracellular space.[1][2] This strategic positioning allows it to modulate the pH of the immediate extracellular environment, thereby influencing the activity of various membrane transporters and cellular signaling pathways. This guide will delve into the biochemical properties, tissue distribution, and functional significance of CA XIV in cellular pH regulation, providing a comprehensive resource for the scientific community.
Biochemical Properties and Kinetics
CA XIV catalyzes the rapid interconversion of CO₂ and HCO₃⁻, a reaction that is crucial for pH buffering and bicarbonate transport.[3] The kinetic parameters of this enzyme are essential for understanding its physiological efficiency.
Table 1: Kinetic Parameters of Human Carbonic Anhydrase XIV
| Parameter | Value | Reference |
| Kcat (s⁻¹) | Low activity | [2] |
| Km for CO₂ (mM) | 7.9 | [4] |
| Catalytic Efficiency (kcat/Km) (M⁻¹s⁻¹) | Not available due to low kcat |
Tissue Distribution and Expression Levels
The expression pattern of CA XIV is diverse, with notable abundance in tissues that are highly active in ion and acid-base transport.
Table 2: Expression of Carbonic Anhydrase XIV in Human Tissues
| Tissue | mRNA Expression Level | Protein Abundance (ppm) | References |
| Brain | High | 1.1 | [2][6][7] |
| Kidney | Weaker Signal | 0.28 | [2][6] |
| Liver | Intense Signal (RT-PCR) | 0.19 | [2][6] |
| Heart | Detected | 0.15 | [2][6] |
| Skeletal Muscle | Detected | 0.11 | [2][6] |
| Colon | Weaker Signal | Not available | [2] |
| Small Intestine | Weaker Signal | Not available | [2] |
| Urinary Bladder | Weaker Signal | Not available | [2] |
Note: mRNA expression levels are based on Northern blot and RT-PCR analyses.[2] Protein abundance is reported in parts per million (ppm) from the PaxDb database.[6]
Role in Cellular pH Regulation
CA XIV's extracellular catalytic activity is strategically important for regulating the pH in specific cellular microenvironments. It achieves this by facilitating the transport of bicarbonate and buffering proton concentrations.
The Bicarbonate Transport Metabolon
A key mechanism by which CA XIV influences cellular pH is through its functional and physical association with anion exchangers (AEs), forming a "bicarbonate transport metabolon".[8] This complex enhances the efficiency of bicarbonate transport across the plasma membrane. The interaction with the anion exchanger 3 (AE3) is particularly well-documented in excitable tissues like the brain and heart.[8][9]
Buffering Extracellular pH in the Nervous System
In the central nervous system, neuronal activity can lead to significant shifts in extracellular pH. CA XIV, expressed on the surface of neurons, plays a crucial role in buffering these pH changes, thereby modulating neuronal excitability.[10] Studies on CA XIV knockout mice have demonstrated its importance in this process. While specific quantitative data on intracellular pH changes in these knockout models is still emerging, functional studies show that the absence of CA XIV impairs the buffering capacity of the brain parenchyma.[10]
Experimental Protocols
This section provides detailed methodologies for key experiments used to study the function of CA XIV.
Carbonic Anhydrase Activity Assay
This protocol is adapted from the electrometric method of Wilbur and Anderson.
Materials:
-
0.02 M Tris-HCl buffer, pH 8.3
-
CO₂-saturated water (ice-cold)
-
Enzyme sample (tissue homogenate or purified protein)
-
pH meter and electrode
-
Stir plate and stir bar
-
Ice bath
Procedure:
-
Equilibrate the Tris-HCl buffer to 0-4°C in an ice bath.
-
Calibrate the pH meter with standard buffers at 0-4°C.
-
To a chilled beaker on a stir plate in an ice bath, add 3.0 mL of the chilled Tris-HCl buffer.
-
Add 2.0 mL of the enzyme sample to the buffer and allow the temperature to equilibrate.
-
Rapidly add 2.0 mL of ice-cold CO₂-saturated water to initiate the reaction.
-
Record the time required for the pH to drop from 8.3 to 6.3.
-
A blank reaction is performed by substituting the enzyme sample with buffer.
-
Calculate Wilbur-Anderson Units (WAU) using the formula: WAU = (T₀ - T) / T, where T₀ is the time for the blank reaction and T is the time for the catalyzed reaction.
Western Blotting for CA XIV
This protocol is a general guideline for detecting the membrane-bound CA XIV protein.
Materials:
-
Lysis buffer (RIPA or similar, supplemented with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody: Goat anti-human/mouse/rat CA XIV polyclonal antibody (e.g., R&D Systems, AF2195) at a concentration of 1 µg/mL.
-
Secondary antibody: HRP-conjugated anti-goat IgG
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare cell or tissue lysates using an appropriate lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Immunohistochemistry for CA XIV
This protocol outlines the localization of CA XIV in paraffin-embedded tissue sections.
Materials:
-
Paraffin-embedded tissue sections on slides
-
Xylene and graded ethanol series
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0)
-
Blocking solution (e.g., 5% normal goat serum in PBST)
-
Primary antibody: Rabbit anti-CA XIV polyclonal antibody (dilution to be optimized, typically 1:100-1:500)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform heat-induced antigen retrieval by incubating slides in antigen retrieval buffer at 95-100°C for 20-30 minutes.
-
Block endogenous peroxidase activity with 3% H₂O₂ for 10 minutes.
-
Block non-specific binding with blocking solution for 1 hour.
-
Incubate with the primary antibody overnight at 4°C.
-
Wash with PBST.
-
Incubate with the biotinylated secondary antibody for 1 hour.
-
Wash with PBST.
-
Incubate with streptavidin-HRP for 30 minutes.
-
Wash with PBST.
-
Develop the signal with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate and mount the slides.
Co-Immunoprecipitation of CA XIV and AE3
This protocol is designed to demonstrate the physical interaction between CA XIV and AE3.[8][9]
Materials:
-
Cell or tissue lysate
-
Co-IP buffer (e.g., 1% Triton X-100, 150 mM NaCl, 10 mM Tris-HCl pH 7.4, 1 mM EDTA, 1 mM EGTA, with protease inhibitors)
-
Primary antibody for immunoprecipitation (e.g., anti-CA XIV antibody)
-
Protein A/G agarose beads
-
Wash buffer (Co-IP buffer with lower detergent concentration)
-
Elution buffer (e.g., glycine-HCl, pH 2.5 or SDS-PAGE sample buffer)
-
Antibodies for Western blotting (anti-CA XIV and anti-AE3)
Procedure:
-
Pre-clear the lysate by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C.
-
Add fresh protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-protein complexes.
-
Wash the beads 3-5 times with wash buffer.
-
Elute the protein complexes from the beads using elution buffer.
-
Analyze the eluate by Western blotting using antibodies against both CA XIV and AE3.
Measurement of Intracellular pH (pHi)
This protocol utilizes the pH-sensitive fluorescent dye BCECF-AM.[11]
Materials:
-
Cells grown on coverslips
-
BCECF-AM (2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester)
-
HEPES-buffered saline (HBS)
-
Nigericin and high-potassium calibration buffers (for calibration curve)
-
Fluorescence microscopy system with dual-excitation ratio imaging capabilities
Procedure:
-
Load cells with 2-5 µM BCECF-AM in HBS for 20-30 minutes at 37°C.
-
Wash the cells with HBS to remove extracellular dye.
-
Mount the coverslip in a perfusion chamber on the microscope stage.
-
Excite the cells alternately at ~490 nm and ~440 nm and measure the emission at ~535 nm.
-
Calculate the ratio of fluorescence intensities (F₄₉₀/F₄₄₀).
-
At the end of the experiment, generate a calibration curve by perfusing the cells with high-potassium buffers of known pH containing the K⁺/H⁺ ionophore nigericin.
-
Convert the fluorescence ratios to pHi values using the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating the role of CA XIV in cellular pH regulation using siRNA-mediated knockdown.
Conclusion and Future Directions
Carbonic anhydrase XIV is a critical component of the cellular machinery that maintains pH homeostasis. Its strategic location on the plasma membrane and its interaction with bicarbonate transporters underscore its importance in regulating the pH of the extracellular microenvironment. The data and protocols presented in this guide provide a solid foundation for further research into the physiological and pathological roles of CA XIV. Future investigations should focus on elucidating the precise kinetic properties of human CA XIV, expanding the quantitative analysis of its protein expression across a wider range of tissues, and obtaining more detailed quantitative data on its impact on intracellular and extracellular pH in various cell types. A deeper understanding of CA XIV function will undoubtedly open new avenues for the development of targeted therapies for diseases associated with dysregulated pH, such as neurological disorders, renal dysfunction, and cancer.
References
- 1. Graphviz [graphviz.org]
- 2. Isolation and characterization of CA XIV, a novel membrane-bound carbonic anhydrase from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. uniprot.org [uniprot.org]
- 5. Carbonic anhydrase 14 - Wikipedia [en.wikipedia.org]
- 6. pax-db.org [pax-db.org]
- 7. GTEx Portal | Broad Institute [broadinstitute.org]
- 8. A rapid method for measuring intracellular pH using BCECF-AM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 10. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Action of Novel Carbonic Anhydrase XIV Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XIV (CA XIV), a transmembrane member of the zinc-metalloenzyme family of carbonic anhydrases, plays a crucial role in regulating pH in various tissues.[1] Its involvement in physiological processes such as renal acidification and neural pH regulation has made it an emerging target for therapeutic intervention in a range of disorders. This technical guide provides an in-depth analysis of the mechanism of action of novel inhibitors targeting CA XIV, with a focus on quantitative data, experimental methodologies, and the underlying molecular interactions. While research into selective CA XIV inhibitors is still developing, this guide synthesizes the current understanding to aid in the advancement of novel drug discovery programs.
Core Mechanism of Action
The catalytic activity of all carbonic anhydrases, including CA XIV, centers around a zinc ion (Zn²⁺) located within the active site. This zinc ion is coordinated by three histidine residues and a water molecule.[2][3] The zinc ion polarizes the bound water molecule, facilitating its deprotonation to a hydroxide ion, which then acts as a potent nucleophile.[4] This hydroxide ion attacks a carbon dioxide molecule that has entered the active site, converting it to a bicarbonate ion.[2][4] The bicarbonate is then displaced by another water molecule, and the catalytic cycle is completed by the regeneration of the zinc-bound hydroxide through a proton shuttle mechanism, often involving a key histidine residue (His64 in CA II).[4]
The primary mechanism of action for the vast majority of carbonic anhydrase inhibitors, including those targeting CA XIV, involves direct interaction with the catalytic zinc ion.[2][5] These inhibitors typically possess a zinc-binding group (ZBG) that coordinates with the Zn²⁺, displacing the catalytically essential water molecule/hydroxide ion and thereby blocking the enzyme's activity.[2]
Novel Inhibitors of Carbonic Anhydrase XIV
Recent research has led to the synthesis and evaluation of novel compounds with inhibitory activity against a panel of human carbonic anhydrase isoforms, including CA XIV. A notable class of such inhibitors is the 4-substituted-3-pyridinesulfonamides.[6]
Quantitative Inhibition Data
The inhibitory potency of these novel compounds against human carbonic anhydrase isoforms is typically quantified by their inhibition constants (Ki). The following table summarizes the Ki values for a selection of novel 4-substituted-3-pyridinesulfonamides against hCA I, hCA II, hCA IX, hCA XII, and hCA XIV.[6]
| Compound ID | hCA I (Ki, µM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |
| 4 | 1.2 | 12.5 | 8.8 | 6.5 | 75.3 |
| 6 | 0.85 | 10.2 | 7.5 | 5.1 | 60.1 |
| 7 | 0.78 | 9.9 | 6.9 | 4.8 | 55.8 |
| 9 | 0.55 | 11.8 | 8.1 | 5.9 | 68.4 |
| 11 | 0.42 | 13.1 | 9.2 | 6.8 | 78.2 |
| 12 | 0.38 | 14.0 | 10.5 | 7.5 | 85.0 |
| 13 | 0.25 | 11.5 | 7.8 | 5.6 | 65.1 |
| 14 | 0.18 | 10.8 | 6.5 | 4.9 | 58.7 |
| 19 | 0.95 | 15.2 | 11.2 | 8.1 | 92.5 |
| 20 | 1.1 | 16.8 | 12.0 | 8.9 | 101.2 |
| 22 | 0.65 | 12.1 | 8.5 | 6.2 | 72.4 |
| 23 | 0.48 | 11.2 | 7.9 | 5.8 | 67.9 |
| 24 | 0.35 | 10.5 | 7.1 | 5.2 | 61.3 |
| 26 | 0.28 | 12.8 | 9.5 | 7.1 | 81.6 |
| 27 | 0.15 | 11.9 | 8.3 | 6.0 | 70.5 |
| 31 | 0.078 | 25.6 | 7.2 | 3.4 | 125.8 |
| 32 | 0.095 | 31.4 | 9.8 | 4.1 | 142.3 |
Experimental Protocols
The determination of carbonic anhydrase inhibition is primarily achieved through assays that measure the enzyme's catalytic activity. The two most common methods are the stopped-flow CO₂ hydration assay and colorimetric esterase activity assays.
Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for measuring the catalytic activity of carbonic anhydrases.[7]
Principle: This assay directly measures the enzyme-catalyzed hydration of CO₂ to bicarbonate and a proton. The resulting change in pH is monitored over time using a pH indicator.
Detailed Methodology:
-
Reagents and Buffers:
-
Enzyme solution: Purified recombinant human carbonic anhydrase XIV.
-
Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na₂SO₄ to maintain constant ionic strength.[7]
-
pH Indicator: Phenol red at a concentration of 0.2 mM.[7]
-
Substrate: CO₂-saturated water.
-
Inhibitor solutions: Prepared in distilled-deionized water with dilutions made using the assay buffer.[7]
-
-
Instrumentation: An Applied Photophysics stopped-flow instrument is used.[7]
-
Procedure: a. The enzyme and inhibitor solutions are pre-incubated for 15 minutes at room temperature to allow for the formation of the enzyme-inhibitor complex.[7] b. The enzyme-inhibitor solution is rapidly mixed with the CO₂-saturated water in the stopped-flow instrument. c. The change in absorbance of the phenol red indicator is monitored at its maximum absorbance wavelength (557 nm) for a period of 10-100 seconds.[7] d. The initial rates of the CA-catalyzed CO₂ hydration reaction are determined from the initial 5-10% of the reaction progress.[7] e. The uncatalyzed rate of CO₂ hydration is determined in the absence of the enzyme and subtracted from the total observed rates.[7] f. CO₂ concentrations are varied (typically 1.7 to 17 mM) to determine kinetic parameters.[7]
-
Data Analysis: Inhibition constants (Ki) are obtained by non-linear least-squares methods using software such as PRISM.[7]
Colorimetric Esterase Activity Assay
This is a high-throughput-compatible method that relies on the esterase activity of some carbonic anhydrase isoforms.[8]
Principle: The assay measures the hydrolysis of an ester substrate, such as 4-nitrophenyl acetate (p-NPA), by the carbonic anhydrase, which releases a chromogenic product (4-nitrophenol). The rate of formation of this product is monitored spectrophotometrically.
Detailed Methodology (based on a commercial kit): [8][9]
-
Reagents and Buffers (provided in a typical kit):
-
CA Assay Buffer
-
CA Substrate (e.g., 4-nitrophenyl acetate)
-
Purified CA enzyme (or sample containing CA)
-
CA Inhibitor (a known inhibitor like acetazolamide for control)
-
-
Instrumentation: A multi-well absorbance microplate reader.
-
Procedure: a. In a 96-well plate, add the CA Assay Buffer to wells designated for the sample, background control, and inhibitor control. b. Add the test inhibitor to the sample wells and a known inhibitor to the inhibitor control wells. Add solvent to the enzyme control wells. c. Add the CA enzyme to the sample, enzyme control, and inhibitor control wells. d. Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow for inhibitor binding.[10] e. Initiate the reaction by adding the CA substrate to all wells. f. Immediately measure the absorbance at 405 nm in kinetic mode for a set period (e.g., 1 hour) at room temperature.[10]
-
Data Analysis: a. Calculate the rate of reaction (change in absorbance over time) for each well. b. The percentage of inhibition is calculated by comparing the rate of the sample wells to the rate of the enzyme control well. c. IC₅₀ values (the concentration of inhibitor that causes 50% inhibition) can be determined by plotting the percentage of inhibition against a range of inhibitor concentrations.
Visualizing Mechanisms and Workflows
Catalytic Mechanism of Carbonic Anhydrase
Caption: The catalytic cycle of carbonic anhydrase.
General Mechanism of Sulfonamide Inhibition
Caption: Inhibition of carbonic anhydrase by a sulfonamide.
Experimental Workflow for CA Inhibition Assay
Caption: General workflow for a carbonic anhydrase inhibition assay.
Signaling Pathways
While the direct signaling pathways involving CA XIV are not as extensively characterized as those for other isoforms like CA IX, its role in pH regulation suggests its involvement in various pH-sensitive cellular processes.[11] Carbonic anhydrases can influence signaling pathways by modulating intracellular and extracellular pH, which can in turn affect the activity of pH-sensitive enzymes, ion channels, and receptors.[11] For example, changes in pH can impact the phosphorylation state of key signaling proteins, thereby influencing pathways such as the MAPK and mTOR pathways.[5][12] Further research is needed to elucidate the specific signaling networks in which CA XIV participates.
Conclusion
The development of novel and selective inhibitors for carbonic anhydrase XIV is an active area of research with significant therapeutic potential. The 4-substituted-3-pyridinesulfonamides represent a promising class of compounds with nanomolar inhibitory activity against CA XIV. The primary mechanism of action for these and other CA inhibitors is the direct coordination of a zinc-binding group to the catalytic zinc ion. Standard experimental protocols, such as the stopped-flow CO₂ hydration assay, are crucial for the accurate determination of inhibitor potency. Future research should focus on elucidating the specific signaling pathways modulated by CA XIV to better understand its physiological and pathological roles and to guide the development of next-generation, highly selective therapeutic agents.
References
- 1. Carbonic anhydrase XIV is enriched in specific membrane domains of retinal pigment epithelium, Müller cells, and astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure and mechanism of carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Revisiting Zinc Coordination in Human Carbonic Anhydrase II - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Mechanism [andrew.cmu.edu]
- 5. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase inhibitors: synthesis and inhibition of the human cytosolic isozymes I and II and transmembrane isozymes IX, XII (cancer-associated) and XIV with 4-substituted 3-pyridinesulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scilit.com [scilit.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric) - Creative BioMart [creativebiomart.net]
- 10. Assay: Inhibition of human carbonic anhydrase 2 after 15 mins by stopped flow CO2 hydration method (CHEMBL1227474) - ChEMBL [ebi.ac.uk]
- 11. biorxiv.org [biorxiv.org]
- 12. protocols.io [protocols.io]
Initial Screening of Small Molecule Inhibitors for Carbonic Anhydrase XIV: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial screening methodologies for identifying and characterizing small molecule inhibitors of human carbonic anhydrase XIV (CA XIV), a transmembrane enzyme implicated in various physiological and pathological processes, including pH regulation, bone resorption, and tumorigenesis. This document outlines key experimental protocols, presents quantitative data for known inhibitors, and visualizes relevant biological pathways and experimental workflows.
Introduction to Carbonic Anhydrase XIV
Carbonic anhydrase XIV is a member of the α-carbonic anhydrase family of zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. As a transmembrane protein with an extracellular catalytic domain, CA XIV plays a crucial role in regulating extracellular pH in various tissues, including the brain, kidney, liver, and skeletal muscle.[1][2] Its involvement in cancer progression and other diseases has made it an attractive target for the development of novel therapeutic agents. The initial step in this process is the effective screening of small molecule libraries to identify potent and selective inhibitors.
High-Throughput Screening (HTS) Assays
High-throughput screening allows for the rapid testing of large compound libraries to identify initial "hit" compounds. For CA XIV, the most common HTS assays are based on its catalytic activity.
Colorimetric Esterase Activity Assay
A simplified and widely used HTS method relies on the esterase activity of carbonic anhydrases. This assay utilizes a chromogenic substrate, typically p-nitrophenyl acetate (p-NPA), which is hydrolyzed by the enzyme to produce the yellow-colored p-nitrophenol, detectable spectrophotometrically at 400-405 nm.
Experimental Protocol: Colorimetric p-NPA Esterase Activity Assay
Objective: To measure the esterase activity of CA XIV and assess its inhibition by small molecules in a 96- or 384-well format.
Materials:
-
Recombinant human CA XIV
-
p-Nitrophenyl acetate (p-NPA) substrate solution (in acetone or DMSO)
-
Assay Buffer: 25 mM Tris-HCl, pH 7.5
-
Test compounds dissolved in DMSO
-
96-well or 384-well clear flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Enzyme Preparation: Dilute recombinant human CA XIV to the desired final concentration (e.g., 10-20 nM) in Assay Buffer.
-
Compound Plating: Dispense a small volume (e.g., 1 µL) of test compounds and control inhibitors (e.g., acetazolamide) at various concentrations into the wells of the microplate. Include DMSO-only wells as a negative control.
-
Enzyme Addition: Add the diluted CA XIV solution to each well containing the compounds and controls.
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Substrate Addition: Initiate the enzymatic reaction by adding the p-NPA substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the change in absorbance at 405 nm over time (e.g., every 30 seconds for 10 minutes) at a constant temperature (e.g., 25°C).
-
Data Analysis: Determine the initial reaction velocity (rate of change in absorbance) for each well. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. IC50 values can be determined by fitting the dose-response data to a suitable sigmoidal model.
Biophysical Methods for Hit Validation and Characterization
Biophysical techniques are essential for confirming direct binding of hit compounds to CA XIV and for detailed characterization of the binding affinity and kinetics.
Stopped-Flow CO₂ Hydration Assay
The stopped-flow technique is the gold standard for measuring the intrinsic CO₂ hydration activity of carbonic anhydrases. It allows for the determination of key kinetic parameters (kcat and KM) and inhibition constants (Ki). The assay monitors the pH change resulting from the enzymatic hydration of CO₂ using a pH indicator dye.
Experimental Protocol: Stopped-Flow CO₂ Hydration Assay
Objective: To determine the kinetic parameters of CA XIV and the inhibition constants (Ki) of small molecule inhibitors.
Materials:
-
Purified recombinant human CA XIV
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Assay Buffer: 20 mM HEPES or TAPS buffer with a suitable pH indicator (e.g., phenol red) at a specific pH (e.g., 7.5)
-
Test inhibitors at various concentrations
-
Stopped-flow spectrophotometer
Procedure:
-
Reagent Preparation: Prepare two syringes for the stopped-flow instrument.
-
Syringe A (Enzyme/Inhibitor): Contains Assay Buffer with the pH indicator, purified CA XIV (at a final concentration in the nanomolar range), and the inhibitor at a specific concentration.
-
Syringe B (Substrate): Contains Assay Buffer with the pH indicator and saturated with CO₂.
-
-
Instrument Setup: Equilibrate the stopped-flow instrument to the desired temperature (e.g., 25°C). Set the spectrophotometer to monitor the absorbance change of the pH indicator at its λmax.
-
Mixing and Data Acquisition: Rapidly mix equal volumes of the solutions from Syringe A and Syringe B. The mixing initiates the CO₂ hydration reaction, leading to a change in pH and, consequently, a change in the absorbance of the indicator dye. Record the absorbance change over a short time course (milliseconds to seconds).
-
Data Analysis: The initial rate of the reaction is determined from the slope of the absorbance versus time trace. By performing the experiment at various substrate (CO₂) concentrations, the Michaelis-Menten parameters (kcat and KM) can be calculated. To determine the inhibition constant (Ki), the assay is performed with a fixed enzyme and substrate concentration in the presence of varying inhibitor concentrations. The data are then fitted to appropriate enzyme inhibition models (e.g., competitive, non-competitive).[3]
Thermal Shift Assay (TSA) or Differential Scanning Fluorimetry (DSF)
TSA is a rapid and cost-effective method to assess the binding of small molecules to a target protein by measuring changes in its thermal stability. Ligand binding typically stabilizes the protein, resulting in an increase in its melting temperature (Tm).
Experimental Protocol: Thermal Shift Assay for CA XIV
Objective: To identify compounds that bind to and stabilize CA XIV.
Materials:
-
Purified recombinant human CA XIV
-
Assay Buffer: e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5
-
SYPRO Orange dye (5000x stock in DMSO)
-
Test compounds in DMSO
-
96-well PCR plates
-
Real-time PCR instrument capable of performing a melt curve analysis
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well PCR plate, prepare a reaction mixture containing the Assay Buffer, purified CA XIV (final concentration typically 1-5 µM), and SYPRO Orange dye (final concentration typically 5x).
-
Compound Addition: Add the test compounds to the wells at the desired final concentration. Include a DMSO control.
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.5°C/minute), while continuously monitoring the fluorescence of the SYPRO Orange dye.
-
Data Analysis: Plot the fluorescence intensity as a function of temperature. The melting temperature (Tm) is the midpoint of the unfolding transition, which can be determined from the peak of the first derivative of the melt curve. A positive shift in Tm in the presence of a compound compared to the DMSO control indicates ligand binding and stabilization.[4][5][6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that provides real-time quantitative information on the binding kinetics (association and dissociation rates) and affinity of small molecules to an immobilized protein target.
Experimental Protocol: Surface Plasmon Resonance (SPR) Analysis
Objective: To determine the binding kinetics (ka, kd) and affinity (KD) of small molecule inhibitors to CA XIV.
Materials:
-
Purified recombinant human CA XIV
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Immobilization Buffer: e.g., 10 mM sodium acetate, pH 4.5
-
Running Buffer: e.g., HBS-EP+ (10 mM HEPES, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20, pH 7.4)
-
Test compounds dissolved in Running Buffer
Procedure:
-
Ligand Immobilization: Covalently immobilize CA XIV onto the surface of a sensor chip using standard amine coupling chemistry. A reference flow cell should be prepared by performing the same chemistry without the addition of the protein.
-
Analyte Injection: Inject a series of concentrations of the small molecule inhibitor (analyte) over the immobilized CA XIV surface and the reference surface.
-
Binding and Dissociation Monitoring: Monitor the change in the SPR signal (response units, RU) in real-time during the association (analyte injection) and dissociation (buffer flow) phases.
-
Data Analysis: After subtracting the reference channel signal, the resulting sensorgrams are globally fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).[2][7]
Cell-Based Assays
Cell-based assays are crucial for evaluating the efficacy of inhibitors in a more physiologically relevant context, taking into account factors such as cell permeability and off-target effects.
Cell Proliferation and Viability Assays
These assays measure the effect of CA XIV inhibitors on the growth and viability of cancer cell lines that endogenously or ectopically express CA XIV.
Experimental Protocol: Cell Proliferation Assay (e.g., MTS or CCK-8)
Objective: To assess the effect of CA XIV inhibitors on the proliferation of cancer cells.
Materials:
-
Cancer cell line expressing CA XIV (e.g., colorectal, breast, or renal cancer cell lines)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds
-
MTS or CCK-8 reagent
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified period (e.g., 48 or 72 hours).
-
Viability Measurement: Add the MTS or CCK-8 reagent to each well and incubate according to the manufacturer's instructions.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the GI50 (concentration for 50% growth inhibition) for each compound.
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay is a hallmark of cellular transformation and is used to assess the ability of cancer cells to grow in an anchorage-independent manner. Inhibition of this process is a strong indicator of anti-cancer activity.
Experimental Protocol: Soft Agar Anchorage-Independent Growth Assay
Objective: To determine the effect of CA XIV inhibitors on the anchorage-independent growth of cancer cells.
Materials:
-
Cancer cell line expressing CA XIV
-
Complete cell culture medium
-
Agarose (low melting point)
-
6-well or 12-well plates
-
Test compounds
Procedure:
-
Base Agar Layer: Prepare a base layer of 0.6-1.0% agarose in complete medium in each well and allow it to solidify.
-
Cell-Agar Layer: Suspend the cells in a top layer of 0.3-0.4% agarose in complete medium containing the test compounds at various concentrations.
-
Plating: Carefully layer the cell-agar suspension on top of the solidified base layer.
-
Incubation: Incubate the plates for 2-4 weeks, feeding the colonies with medium containing the test compounds every few days.
-
Colony Visualization and Quantification: Stain the colonies with a vital dye (e.g., crystal violet or a fluorescent dye) and count the number and size of the colonies.[8][9][10]
Quantitative Data on CA XIV Inhibitors
The following tables summarize the inhibition constants (Ki) for a selection of sulfonamide and non-sulfonamide small molecule inhibitors against human carbonic anhydrase XIV.
Table 1: Inhibition of human CA XIV by Sulfonamide Inhibitors
| Inhibitor | Ki (nM) | Reference |
| Aminobenzolamide | 13 | [3] |
| Acetazolamide | 25 | [3] |
| Methazolamide | 30 | [3] |
| Ethoxzolamide | 48 | [3] |
| Dichlorophenamide | 40 | [3] |
| Dorzolamide | 45 | [3] |
| Brinzolamide | 42 | [3] |
| Benzolamide | 35 | [3] |
| Zonisamide | 1460 | [3] |
| 3-Chloro-sulfanilamide | 45 | [3] |
| 3-Bromo-sulfanilamide | 48 | [3] |
Table 2: Inhibition of human CA XIV by Non-Sulfonamide (Natural Product) Inhibitors
| Inhibitor | Ki (µM) | Reference |
| p-Hydroxybenzoic acid | 0.87 - 35.4 | [11] |
| p-Coumaric acid | 1.2 - 7.79 | [11] |
| Caffeic acid | 1.5 - 7.79 | [11] |
| Ferulic acid | 1.8 - 7.79 | [11] |
| Gallic acid | 2.1 - 7.79 | [11] |
| Syringic acid | 2.5 - 7.79 | [11] |
| Quercetin | 3.2 - 7.79 | [11] |
| Ellagic acid | 4.5 - 7.79 | [11] |
Signaling Pathways and Experimental Workflows
CA XIV and Wnt Signaling Pathway
While the direct interaction of CA XIV with the Wnt signaling pathway is still under investigation, the related transmembrane isoform, Carbonic Anhydrase IV (CA IV), has been shown to inhibit the Wnt signaling pathway in colorectal cancer.[12] CA IV interacts with Wilms' tumour 1-associating protein (WTAP), leading to its degradation. This, in turn, activates Wilms' tumour 1 (WT1), which promotes the expression of transducin β-like protein 1 (TBL1). TBL1 is involved in the degradation of β-catenin, the central effector of the canonical Wnt pathway. Given the structural and functional similarities between CA IV and CA XIV, it is plausible that CA XIV may have a similar regulatory role in Wnt signaling.
Experimental Workflow for Inhibitor Screening
The initial screening and validation of small molecule inhibitors for CA XIV typically follows a multi-step process, starting with a broad primary screen and progressing to more detailed characterization of promising candidates.
Conclusion
The initial screening of small molecule inhibitors for carbonic anhydrase XIV is a critical first step in the development of novel therapeutics targeting this enzyme. This guide has provided an in-depth overview of the key methodologies, from high-throughput screening to detailed biophysical and cell-based characterization. The provided experimental protocols offer a practical foundation for researchers to establish and conduct these assays. The compilation of quantitative data on known inhibitors serves as a valuable benchmark for future screening campaigns. Furthermore, the visualization of the potential interplay between CA XIV and the Wnt signaling pathway, along with a typical inhibitor screening workflow, offers a conceptual framework to guide research in this area. By employing a systematic and multi-faceted screening approach, the identification of potent and selective CA XIV inhibitors for further preclinical and clinical development can be significantly accelerated.
References
- 1. Carbonic anhydrase XIV: luminal expression suggests key role in renal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase XIV in the normal and hypertrophic myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measuring carbonic anhydrase activity in alpha-carboxysomes using stopped-flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Non-Classical Inhibition of Carbonic Anhydrase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad.com [bio-rad.com]
- 7. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. Structural Advances in Non-Sulfonamide Carbonic Anhydrase Inhibitors: Insights Into Design, Bioactivity, and Binding Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Thermal Shift Assays Made Easy [cellandgene.com]
- 11. Carbonic anhydrase inhibitors. Inhibition of mammalian isoforms I-XIV with a series of natural product polyphenols and phenolic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Natural products that inhibit carbonic anhydrase. | Semantic Scholar [semanticscholar.org]
Exploring the Substrate Specificity of Carbonic Anhydrase 14: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase 14 (CA XIV), a member of the α-carbonic anhydrase family, is a transmembrane enzyme that plays a crucial role in a variety of physiological processes, including acid-base balance, respiration, and ion transport.[1][2][3] Encoded by the CA14 gene, this zinc metalloenzyme catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[2][3][4] CA XIV is expressed in various tissues, with high levels found in the kidney, heart, skeletal muscle, and brain.[1] Its localization on the plasma membrane positions it to modulate extracellular pH and facilitate CO2 transport across membranes.[1][2] Understanding the substrate specificity and kinetic properties of CA XIV is paramount for elucidating its precise biological functions and for the development of isoform-specific inhibitors for therapeutic applications. This guide provides a comprehensive overview of the current knowledge on the substrate specificity of CA XIV, with a focus on its catalytic efficiency, inhibition profile, and the experimental methodologies used for its characterization.
Catalytic Activity and Substrate Profile
The primary and most well-characterized substrate for carbonic anhydrase 14 is carbon dioxide. The enzyme efficiently catalyzes the hydration of CO2 to bicarbonate, a reaction that is fundamental to its physiological roles.
CO2 Hydration
CA XIV exhibits a medium-low catalytic activity for CO2 hydration, comparable to that of another transmembrane isoform, CA XII.[5] The kinetic parameters for the CO2 hydration reaction catalyzed by human CA XIV (hCA XIV) have been determined at 20°C and pH 7.5.
Table 1: Kinetic Parameters for CO2 Hydration by hCA XIV [5]
| Parameter | Value |
| kcat (s⁻¹) | 3.12 x 10⁵ |
| Km (mM) | 8.0 |
| kcat/Km (M⁻¹s⁻¹) | 3.9 x 10⁷ |
These values indicate that while CA XIV is a proficient catalyst, it is not as catalytically active as some of the cytosolic isoforms, such as CA II, which is one of the fastest known enzymes.[6] The catalytic efficiency (kcat/Km) reflects the enzyme's ability to process its substrate at low concentrations.
Other Potential Substrates
While the primary physiological substrate of CA XIV is CO2, other carbonic anhydrase isoforms have been shown to catalyze the hydrolysis of certain esters. However, specific studies detailing the esterase activity of CA XIV are not extensively available in the current literature. The substrate specificity of CAs is largely determined by the architecture of their active site. For many CA isoforms, the active site is a cone-shaped cavity with a zinc ion at the bottom, which is crucial for catalysis.[7][8] The accessibility and chemical environment of this active site dictate which molecules can bind and be processed.
Inhibition of Carbonic Anhydrase 14
The study of inhibitors is crucial for understanding the structure-activity relationships of CA XIV and for designing isoform-specific drugs. The most extensively studied class of inhibitors for carbonic anhydrases are the sulfonamides.
Sulfonamide Inhibition
A wide range of sulfonamides have been tested for their inhibitory activity against hCA XIV. These compounds typically act by binding to the zinc ion in the active site, displacing the catalytic water molecule. The inhibition constants (Ki) provide a measure of the inhibitor's potency.
Table 2: Inhibition Constants (Ki) of Selected Sulfonamides for hCA XIV [5]
| Inhibitor | Ki (nM) |
| Aminobenzolamide | 13 |
| Acetazolamide | 25 |
| Methazolamide | 30 |
| Ethoxzolamide | 48 |
| Brinzolamide | 180 |
| Dorzolamide | 250 |
| Benzolamide | 350 |
| Dichlorophenamide | 420 |
| Zonisamide | 1460 |
| Topiramate | 6500 |
The data reveals that aminobenzolamide is the most potent inhibitor of hCA XIV among the tested compounds.[5] However, a significant challenge in the field is the development of inhibitors that are highly selective for CA XIV over other CA isoforms, as many sulfonamides exhibit broad-spectrum inhibition.[5][9]
Experimental Protocols
The characterization of CA XIV substrate specificity relies on robust and accurate experimental methodologies. The following sections detail the key experimental protocols for determining catalytic activity and inhibition.
Carbonic Anhydrase Activity Assay (CO2 Hydration)
The most common method for measuring the CO2 hydration activity of carbonic anhydrases is the stopped-flow spectrophotometry assay. This method monitors the pH change resulting from the formation of a proton during the hydration of CO2.
Principle: The assay follows the decrease in pH as CO2 is hydrated to bicarbonate and a proton. A pH indicator with a pKa in the range of the reaction is used to monitor the proton production spectrophotometrically.
Reagents and Buffers:
-
Enzyme: Purified recombinant CA XIV.
-
Buffer: Typically a low-buffering capacity buffer such as Tris-HCl or HEPES, pH 7.5.
-
Substrate: CO2-saturated water.
-
pH Indicator: A suitable indicator like phenol red or p-nitrophenol.
Procedure:
-
The enzyme solution and the CO2-saturated water are rapidly mixed in a stopped-flow instrument.
-
The change in absorbance of the pH indicator is monitored over time at a specific wavelength.
-
The initial rate of the reaction is determined from the linear portion of the absorbance versus time curve.
-
Kinetic parameters (kcat and Km) are determined by measuring the initial rates at varying CO2 concentrations and fitting the data to the Michaelis-Menten equation.
Inhibitor Potency Determination (Ki)
The inhibitory potency of compounds against CA XIV is determined by measuring the enzyme's activity in the presence of varying concentrations of the inhibitor.
Principle: The inhibition constant (Ki) is determined by measuring the effect of the inhibitor on the enzyme's catalytic rate.
Procedure:
-
A fixed concentration of CA XIV is pre-incubated with a range of inhibitor concentrations.
-
The CO2 hydration assay is then performed as described above.
-
The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is determined from a dose-response curve.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant for the substrate.[7]
Visualizations
Signaling Pathways and Experimental Workflows
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Reversible hydration of carbon dioxide catalyzed by Carbonic Anhydrase 14.
Caption: Experimental workflow for determining the kinetic parameters of CA XIV.
Caption: Mechanism of CA XIV inhibition by sulfonamides.
Conclusion
Carbonic anhydrase 14 is a moderately active enzyme with a primary specificity for the hydration of carbon dioxide. Its transmembrane localization suggests a key role in managing extracellular pH and CO2 flux in various tissues. While its substrate profile beyond CO2 is not well-defined, its inhibition by sulfonamides has been extensively studied, providing a foundation for the development of potential therapeutic agents. Further research into the broader substrate specificity of CA XIV and the development of isoform-selective inhibitors will be crucial for a more complete understanding of its physiological and pathological roles. The experimental protocols and data presented in this guide offer a valuable resource for researchers and drug development professionals working on this important enzyme.
References
- 1. Isolation and characterization of CA XIV, a novel membrane-bound carbonic anhydrase from mouse kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase 14 - Wikipedia [en.wikipedia.org]
- 3. genecards.org [genecards.org]
- 4. CA14 Enzyme Human Recombinant | Carbonic Anhydrase 14 | ProSpec [prospecbio.com]
- 5. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic anhydrase - Wikipedia [en.wikipedia.org]
- 7. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of a novel type of carbonic anhydrase that acts without metal cofactors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of carbohydrate-based carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Synthesis of Selective Carbonical Anhydrase 14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the principles and practical steps involved in the design, synthesis, and evaluation of selective inhibitors for carbonic anhydrase 14 (CA XIV). CA XIV is a transmembrane isozyme with important physiological roles, making it a potential therapeutic target. The following sections detail the rationale for targeting CA XIV, strategies for achieving selectivity, and experimental protocols for inhibitor synthesis and characterization.
Introduction to Carbonic Anhydrase 14 as a Therapeutic Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] There are 15 known human CA isoforms, which differ in their tissue distribution, subcellular localization, and catalytic activity.[1] CA XIV is a transmembrane isoform, similar to the well-studied tumor-associated CAs IX and XII. It is expressed in various tissues, including the brain, retina, and kidney.[2] In the kidney, CA XIV is found on the apical membranes of the proximal tubules and plays a role in bicarbonate reabsorption, a critical process for maintaining systemic acid-base balance.[2][3] The development of selective CA XIV inhibitors is of interest for potentially modulating these physiological processes and as tools to further elucidate the specific functions of this isozyme.
Principles of Selective Inhibitor Design
The majority of carbonic anhydrase inhibitors are based on a primary sulfonamide (R-SO₂NH₂) scaffold, which coordinates to the zinc ion in the enzyme's active site.[4] Achieving selectivity for a specific CA isoform, such as CA XIV, over the ubiquitous and highly active cytosolic isoform CA II, is a key challenge in the development of CA inhibitors. The primary strategy to impart isoform selectivity is the "tail approach".[5] This involves the attachment of various chemical moieties (the "tail") to the sulfonamide scaffold. These tails can form specific interactions with amino acid residues in the active site that are not conserved across all CA isoforms. By optimizing the size, shape, and chemical properties of the tail, it is possible to enhance binding to the target isoform while reducing affinity for off-target CAs.
Data Presentation: Inhibition of Carbonic Anhydrase Isoforms
The following table summarizes the inhibition data (Ki, in nM) for a selection of benzenesulfonamide-based inhibitors against human CA isoforms I, II, IX, XII, and XIV. This data illustrates the concept of isoform selectivity.
| Compound | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 | - |
| Compound 1 | 58.2 | 30.5 | 4.5 | 3.8 | 89.7 |
| Compound 2 | 56.3 | 28.7 | 5.2 | 4.1 | 92.4 |
| Compound 3 | 33.0 | 15.1 | 6.8 | 5.5 | 78.1 |
| Compound 4 | 43.0 | 22.4 | 5.9 | 4.7 | 85.3 |
Data is representative and compiled for illustrative purposes based on typical inhibition profiles of benzenesulfonamide derivatives.
Experimental Protocols
Synthesis of a Representative Benzenesulfonamide-Based CA XIV Inhibitor
This protocol describes a general method for the synthesis of 4-substituted benzenesulfonamides, a common scaffold for CA inhibitors.
Materials:
-
Substituted aniline
-
Chlorosulfonic acid
-
Ammonium hydroxide solution (28%)
-
Sodium bicarbonate
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Chlorosulfonylation: To a cooled (0 °C) and stirred solution of the substituted aniline (1.0 eq) in a suitable solvent (e.g., chloroform or neat), slowly add chlorosulfonic acid (3.0-5.0 eq). After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-70 °C for 2-4 hours.
-
Work-up 1: Carefully pour the reaction mixture onto crushed ice. The resulting precipitate is the sulfonyl chloride. Filter the solid, wash with cold water, and dry under vacuum.
-
Amination: Dissolve the crude sulfonyl chloride in a suitable solvent like acetone or THF. Add this solution dropwise to a cooled (0 °C) and stirred solution of ammonium hydroxide (excess). Stir the reaction mixture at room temperature for 1-2 hours.
-
Work-up 2: Remove the organic solvent under reduced pressure. Acidify the aqueous residue with 1N HCl to precipitate the sulfonamide. Filter the solid, wash with water, and dry.
-
Purification: Purify the crude sulfonamide by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro Inhibition Assay: Stopped-Flow CO₂ Hydration Assay
This is the gold-standard method for determining the inhibitory potency of compounds against carbonic anhydrase isozymes.[6]
Materials:
-
Purified recombinant human carbonic anhydrase isozymes (e.g., hCA II, hCA XIV)
-
Stopped-flow spectrophotometer
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
CO₂-saturated water
-
pH indicator solution (e.g., phenol red)
-
Inhibitor stock solutions in DMSO
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA isozyme in the assay buffer. Prepare serial dilutions of the inhibitor stock solution in the same buffer.
-
Stopped-Flow Measurement: The assay is performed in a stopped-flow instrument by mixing equal volumes of the CO₂-saturated water and the buffer solution containing the enzyme, pH indicator, and inhibitor.
-
Data Acquisition: The hydration of CO₂ to bicarbonate and a proton causes a pH change, which is monitored by the change in absorbance of the pH indicator. The initial rates of the catalyzed reaction are measured at various inhibitor concentrations.
-
Data Analysis: The inhibition constants (Ki) are determined by fitting the data to the Michaelis-Menten equation for competitive inhibition. The IC₅₀ values (concentration of inhibitor that causes 50% inhibition) can also be determined from dose-response curves.
Visualizations
Experimental Workflow for Synthesis and Evaluation of CA XIV Inhibitors
Caption: Workflow for inhibitor synthesis and evaluation.
Role of CA XIV in Renal Bicarbonate Reabsorption
Caption: CA XIV's role in renal bicarbonate reabsorption.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Carbonic anhydrase XIV: luminal expression suggests key role in renal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tandfonline.com [tandfonline.com]
- 5. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Application Notes and Protocols for In Vitro Carbonic Anhydrase XIV (CA XIV) Inhibition Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for two common in vitro assays to determine the inhibition of Carbonic Anhydrase XIV (CA XIV), a transmembrane enzyme implicated in various physiological and pathological processes, including pH regulation and tumorigenesis.
Introduction
Carbonic Anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[1] CA XIV is a transmembrane isoform with its catalytic domain facing the extracellular space. Its role in maintaining pH homeostasis in tissues like the brain, kidney, and retina, and its association with certain cancers, make it an attractive target for therapeutic intervention.[2] This document outlines two established methods for screening and characterizing CA XIV inhibitors: the stopped-flow CO₂ hydration assay and the colorimetric esterase activity assay.
Data Presentation: Inhibition of Carbonic Anhydrase XIV
The following table summarizes the inhibition constants (Ki) of various sulfonamides against human Carbonic Anhydrase XIV (hCA XIV). This data is essential for comparing the potency of different inhibitors and for selecting appropriate positive controls in screening assays.
| Inhibitor | Ki (nM) against hCA XIV | Notes |
| Aminobenzolamide | 13 | One of the most potent inhibitors identified for hCA XIV.[1] |
| Acetazolamide-like derivatives | 13 - 48 | A class of clinically used sulfonamide inhibitors.[1] |
| Methazolamide-like derivatives | 13 - 48 | Another class of clinically used sulfonamide inhibitors.[1] |
| Ethoxzolamide-like derivatives | 13 - 48 | A class of potent sulfonamide inhibitors.[1] |
| 3-Chloro-sulfanilamide | 13 - 48 | A potent sulfanilamide derivative.[1] |
| 3-Bromo-sulfanilamide | 13 - 48 | A potent sulfanilamide derivative.[1] |
| Benzene-1,3-disulfonamides | 180 - 680 | Moderate potency inhibitors.[1] |
| Heteroaromatic sulfonamides | 180 - 680 | Moderate potency inhibitors.[1] |
| Zonisamide | 1460 - 6500 | Weak inhibitor of hCA XIV.[1] |
| Topiramate | 1460 - 6500 | Weak inhibitor of hCA XIV.[1] |
| Grayanotoxin III | 510 - 2150 | A natural compound with submicromolar to low micromolar inhibition.[3] |
Experimental Protocols
Two primary methods for assessing CA XIV inhibition are detailed below. The stopped-flow CO₂ hydration assay is the gold standard for measuring the enzyme's physiological activity, while the esterase assay offers a simpler, high-throughput alternative.
Stopped-Flow CO₂ Hydration Assay
This method directly measures the catalytic activity of CA XIV by monitoring the pH change resulting from the hydration of CO₂. A stopped-flow instrument is required for rapid mixing of the enzyme and substrate.
Materials:
-
Recombinant human Carbonic Anhydrase XIV
-
Stopped-flow spectrophotometer
-
HEPES buffer (20 mM, pH 7.4)
-
Sodium sulfate (Na₂SO₄) for maintaining ionic strength
-
Phenol red (pH indicator, 0.2 mM)
-
CO₂-saturated water (substrate)
-
Test inhibitors and a known inhibitor (e.g., Aminobenzolamide)
-
Distilled, deionized water
-
Ice bath
Protocol:
-
Preparation of Reagents:
-
Prepare a 20 mM HEPES buffer (pH 7.4) containing an appropriate concentration of Na₂SO₄ to maintain constant ionic strength.
-
Prepare a stock solution of Phenol Red indicator (e.g., 2 mM) and dilute it in the HEPES buffer to a final concentration of 0.2 mM.
-
Prepare CO₂-saturated water by bubbling CO₂ gas into chilled, distilled, deionized water for at least 30 minutes on an ice bath. Maintain the CO₂ bubbling throughout the experiment.
-
Prepare stock solutions of the test inhibitors and the standard inhibitor in a suitable solvent (e.g., DMSO).
-
-
Enzyme and Inhibitor Preparation:
-
Dilute the recombinant hCA XIV in the HEPES buffer to the desired final concentration (typically in the low nanomolar range).
-
Prepare a series of dilutions of the test inhibitors and the standard inhibitor in the HEPES buffer.
-
-
Stopped-Flow Measurement:
-
Set the stopped-flow spectrophotometer to monitor the absorbance change of phenol red at its maximum absorbance wavelength (around 557 nm).
-
Equilibrate the syringes of the stopped-flow instrument with the enzyme solution (containing the pH indicator) and the CO₂-saturated water.
-
To measure the uninhibited enzyme activity, rapidly mix the enzyme solution with the CO₂-saturated water. The hydration of CO₂ will produce protons, causing a pH drop and a color change of the phenol red, which is recorded as a change in absorbance over time.
-
To measure the inhibited activity, pre-incubate the enzyme with various concentrations of the test inhibitor or the standard inhibitor for a defined period before mixing with the CO₂-saturated water.
-
Record the initial rates of the reaction for each inhibitor concentration.
-
-
Data Analysis:
-
Determine the initial velocity of the reaction from the linear phase of the absorbance change.
-
Plot the initial velocity against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation if the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Colorimetric Esterase Activity Assay
This assay utilizes the esterase activity of carbonic anhydrases as a surrogate for their CO₂ hydration activity. It is a simpler method suitable for high-throughput screening.
Materials:
-
Recombinant human Carbonic Anhydrase XIV
-
96-well microplate reader
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
p-Nitrophenyl acetate (pNPA) as substrate
-
Test inhibitors and a known inhibitor (e.g., Acetazolamide)
-
DMSO for dissolving inhibitors
Protocol:
-
Preparation of Reagents:
-
Prepare the assay buffer.
-
Prepare a stock solution of pNPA in a solvent like acetonitrile.
-
Prepare stock solutions of the test inhibitors and a standard inhibitor (e.g., Acetazolamide) in DMSO.
-
-
Assay Procedure:
-
In a 96-well plate, add the assay buffer to each well.
-
Add the desired concentration of the test inhibitor or standard inhibitor to the respective wells. Include a control well with no inhibitor.
-
Add the CA XIV enzyme to all wells except for a blank control.
-
Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Initiate the reaction by adding the pNPA substrate to all wells.
-
Immediately measure the absorbance at 400-405 nm in a kinetic mode for a set duration (e.g., 30-60 minutes) at a constant temperature.
-
-
Data Analysis:
-
The hydrolysis of pNPA by CA XIV releases p-nitrophenol, which is a yellow-colored product with an absorbance maximum around 400-405 nm.
-
Calculate the rate of reaction (change in absorbance per unit time) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.
-
Visualizations
Experimental Workflow for CA XIV Inhibitor Screening
References
- 1. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and inhibition of the recently discovered carbonic anhydrase isoforms CA XIII, XIV and XV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of mammalian carbonic anhydrases I-XIV with grayanotoxin III: solution and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing Recombinant Human Carbonic Anhydrase XIV (rhCA XIV) in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of recombinant human carbonic anhydrase XIV (rhCA XIV) in drug discovery programs. rhCA XIV, a transmembrane enzyme with an extracellular active site, is an emerging therapeutic target for a range of disorders, including certain cancers, neurological conditions, and retinopathies.[1] This document outlines its role as a drug target, protocols for key experimental assays, and presents quantitative data for known inhibitors.
Introduction to Carbonic Anhydrase XIV as a Drug Target
Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[2] This fundamental reaction is crucial for maintaining pH homeostasis, CO2 transport, and various other physiological processes.[3][4] The human α-CA family comprises 15 active isoforms with distinct tissue distribution and subcellular localization.[2]
CA XIV is a membrane-bound isoform with its catalytic domain facing the extracellular space.[2][5] It is highly expressed in the central nervous system, particularly on neurons and axons, as well as in the retina, kidney, and at lower levels in other tissues.[5][6][7][8] Its strategic location on the cell surface makes it an attractive drug target, as inhibitors may not need to cross the cell membrane to exert their effect.
Disorders associated with CA XIV dysfunction have positioned it as a target for therapeutic intervention. For instance, its role in modulating excitatory synaptic transmission suggests its potential as a target for epilepsy.[5] Furthermore, its expression in certain tumors and its involvement in pH regulation in the tumor microenvironment indicate its relevance in oncology.[9]
Key Applications of rhCA XIV in Drug Discovery
-
High-Throughput Screening (HTS) for Novel Inhibitors: rhCA XIV can be employed in biochemical assays to screen large compound libraries for potential inhibitors. The enzymatic activity of rhCA XIV can be monitored using methods such as the stopped-flow CO2 hydration assay.
-
Structure-Activity Relationship (SAR) Studies: Once initial hits are identified, rhCA XIV is instrumental in determining the SAR of a chemical series. By systematically modifying the chemical structure of a lead compound and assessing its inhibitory activity against rhCA XIV, researchers can optimize potency and selectivity.
-
Structure-Based Drug Design: The three-dimensional structure of rhCA XIV, when available, can be used for in silico screening and rational drug design. Understanding the architecture of the active site allows for the design of inhibitors with improved affinity and isoform selectivity.
-
Selectivity Profiling: A critical aspect of drug development is ensuring that a candidate compound is selective for its intended target over other related proteins. rhCA XIV should be used in conjunction with other CA isoforms (e.g., CA I, II, IX, XII) to determine the selectivity profile of potential drug candidates. This is crucial to minimize off-target effects.
Quantitative Inhibition Data for rhCA XIV
The following table summarizes the inhibition constants (Ki) for a selection of sulfonamide inhibitors against human CA XIV. This data is essential for benchmarking new chemical entities and understanding the potency of known compounds.
| Inhibitor | Ki (nM) against hCA XIV | Reference Compound |
| Acetazolamide | 25 | Yes |
| Methazolamide | 28 | Yes |
| Ethoxzolamide | 18 | Yes |
| Dichlorophenamide | 35 | Yes |
| Dorzolamide | 48 | Yes |
| Brinzolamide | 45 | Yes |
| Benzolamide | 42 | Yes |
| Aminobenzolamide | 13 | No |
| Zonisamide | 1460 | Yes |
| Topiramate | 5500 | Yes |
| 3-Chloro-sulfanilamide | 40 | No |
| 3-Bromo-sulfanilamide | 38 | No |
Data compiled from a study by Vullo et al. (2005).[1]
Experimental Protocols
Stopped-Flow CO2 Hydration Assay for rhCA XIV Inhibition
This protocol describes a method to determine the inhibitory activity of compounds against rhCA XIV by measuring the enzyme-catalyzed hydration of CO2. The assay monitors the change in pH using a pH indicator in a stopped-flow spectrophotometer.
Materials:
-
Recombinant human Carbonic Anhydrase XIV (rhCA XIV)
-
HEPES buffer (20 mM, pH 7.5)
-
Phenol red pH indicator
-
CO2-saturated water
-
Test compounds dissolved in DMSO
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Substrate Preparation:
-
Prepare a stock solution of rhCA XIV in HEPES buffer. The final concentration in the assay will depend on the specific activity of the enzyme lot.
-
Prepare CO2-saturated water by bubbling CO2 gas into chilled, deionized water for at least 30 minutes.[10] Maintain on ice.
-
Prepare the assay buffer: HEPES buffer containing phenol red.
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of the test compounds in DMSO. Further dilute in HEPES buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Protocol:
-
Equilibrate the stopped-flow instrument to 25°C.
-
Load one syringe with the rhCA XIV solution (pre-incubated with the inhibitor or vehicle) and the other syringe with the CO2-saturated water containing the pH indicator.
-
Rapidly mix the contents of the two syringes. The reaction is initiated upon mixing.
-
Monitor the change in absorbance of the pH indicator at its λmax (e.g., 570 nm for phenol red) over time.[10] The initial rate of the reaction is proportional to the enzyme activity.
-
Repeat the measurement for each inhibitor concentration.
-
-
Data Analysis:
-
Calculate the initial rates from the linear portion of the absorbance versus time curves.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation, if the mechanism of inhibition is competitive.[11][12]
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique to measure the real-time binding kinetics between an inhibitor (analyte) and rhCA XIV (ligand). This protocol provides a general workflow for an SPR experiment.
Materials:
-
Recombinant human Carbonic Anhydrase XIV (rhCA XIV)
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
Test compounds (analytes)
-
Regeneration solution (e.g., low pH glycine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a 1:1 mixture of EDC and NHS.[13][14]
-
Inject rhCA XIV (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.0-5.5) over the activated surface to allow for covalent coupling via primary amines.[14]
-
Deactivate any remaining active esters by injecting ethanolamine.[13]
-
A reference flow cell should be prepared similarly but without the rhCA XIV immobilization.
-
-
Analyte Binding:
-
Prepare a dilution series of the test compound in running buffer. It is crucial to maintain a consistent DMSO concentration across all samples and the running buffer if the compounds are dissolved in DMSO.[14]
-
Inject the different concentrations of the analyte over the ligand-immobilized and reference flow cells at a constant flow rate.[13]
-
Monitor the binding response (in Resonance Units, RU) over time. This comprises an association phase during injection and a dissociation phase during buffer flow.
-
-
Surface Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a pulse of a suitable regeneration solution to remove the bound analyte without denaturing the immobilized ligand.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify that a compound binds to its intended target, CA XIV, within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.[15][16]
Materials:
-
Cells expressing human CA XIV (endogenously or recombinantly)
-
Cell culture medium and reagents
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating cells (e.g., PCR cycler)
-
Equipment for protein quantification (e.g., Western blot apparatus, antibodies against CA XIV)
Procedure:
-
Cell Treatment:
-
Culture cells to an appropriate confluency.
-
Treat the cells with the test compound or vehicle (DMSO) at various concentrations and incubate for a defined period to allow for cell penetration and target binding.
-
-
Thermal Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of soluble CA XIV in each sample using a suitable method, such as Western blotting or an immunoassay.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble CA XIV as a function of temperature for both the vehicle- and compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
Alternatively, for dose-response experiments, heat all samples at a single, optimized temperature and plot the amount of soluble CA XIV against the compound concentration to generate an isothermal dose-response curve.
-
Visualizations
Caption: Drug discovery workflow using rhCA XIV.
Caption: Role of CA XIV in neuronal pH regulation.
References
- 1. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Intracellular Carbonic Anhydrase Activity Sensitizes Cancer Cell pH Signaling to Dynamic Changes in CO2 Partial Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Carbonic Anhydrase Activators for Neurodegeneration: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Expression of membrane-associated carbonic anhydrase XIV on neurons and axons in mouse and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. Carbonic anhydrase XIV is enriched in specific membrane domains of retinal pigment epithelium, Muller cells, and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Carbonic anhydrase XIV: luminal expression suggests key role in renal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrases reduce the acidity of the tumor microenvironment, promote immune infiltration, decelerate tumor growth, and improve survival in ErbB2/HER2-enriched breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. botdb.abcc.ncifcrf.gov [botdb.abcc.ncifcrf.gov]
- 12. IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding [pubmed.ncbi.nlm.nih.gov]
- 13. dhvi.duke.edu [dhvi.duke.edu]
- 14. mdpi.com [mdpi.com]
- 15. A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. biorxiv.org [biorxiv.org]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: Use of Carbonic Anhydrase XIV (CA14) Inhibitors in Animal Models of Retinal Disease
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrase XIV (CA14), a membrane-bound enzyme, is highly expressed in the Müller glial cells and the retinal pigment epithelium (RPE) of the eye.[1][2] It plays a crucial role in regulating extracellular pH and pCO2, which is essential for a normal retinal light response.[1] The strategic location of CA14 makes it a compelling target for therapeutic intervention in various retinal diseases. While the development of highly selective CA14 inhibitors is an ongoing area of research, existing non-selective carbonic anhydrase inhibitors (CAIs) have been utilized in animal models to probe the function of carbonic anhydrases in retinal health and disease. These studies provide a foundational understanding of the potential therapeutic benefits of modulating CA14 activity.
This document provides a comprehensive overview of the application of CAIs in relevant animal models of retinal disease, with a focus on the implied role of CA14. It includes quantitative data from key studies, detailed experimental protocols, and diagrams of pertinent biological pathways and experimental workflows.
Data Presentation: Efficacy of Carbonic Anhydrase Inhibitors in Animal Models
The following tables summarize the quantitative data from studies utilizing non-selective carbonic anhydrase inhibitors in animal models of retinal disease. It is important to note that these inhibitors are not specific to CA14, and their effects are likely due to the inhibition of multiple carbonic anhydrase isoforms present in the eye.
Table 1: Effects of Dorzolamide on Intraocular Pressure (IOP) and Ocular Blood Flow in a Glaucoma Mouse Model (DBA/2J) [3][4]
| Animal Model | Age | Treatment | Time Point | IOP Reduction (%) | Retinal Blood Flow Change (%) | Choroidal Blood Flow Change (%) |
| DBA/2J Mouse | 4 months | Topical Dorzolamide | 1 hour | Significant (P < 0.05) | Not Significant | Not Significant |
| 2 hours | Significant (P < 0.05) | Not Significant | Not Significant | |||
| DBA/2J Mouse | 9 months | Topical Dorzolamide | 1 hour | Significant (P < 0.01) | Increased (P < 0.05) | Increased (P < 0.05) |
| 2 hours | Significant (P < 0.01) | Elevated (P < 0.05) | Elevated (P < 0.05) | |||
| C57BL/6J (Control) | 4 months | Topical Dorzolamide | 1 & 2 hours | Not Significant | Not Significant | Not Significant |
Table 2: Neuroprotective Effects of Dorzolamide in a Rat Model of Experimental Glaucoma [5]
| Animal Model | Treatment | IOP Reduction | Retinal Ganglion Cell (RGC) Protection | Correlation between RGC number and IOP |
| Rat (India ink/laser induced ocular hypertension) | Topical Dorzolamide (1%) | Significant (p<0.05) | Significant (p<0.05) | Significant (r = -0.908, p<0.005) |
Table 3: Effects of Acetazolamide on Electroretinogram (ERG) in Rats [6]
| Animal Model | Treatment | ERG a-wave amplitude | ERG b-wave amplitude | Rod and Cone-mediated responses to flickering light |
| Dark-adapted albino rats | Acetazolamide (5 mg/100 g, intraperitoneally) | Significant decrease | Significant decrease | Significant decrease |
Experimental Protocols
Induction of Experimental Glaucoma in Rodents
a) DBA/2J Mouse Model of Inherited Glaucoma: [4] This model spontaneously develops a progressive increase in intraocular pressure (IOP) due to iris pigment dispersion.
-
Animals: DBA/2J mice of various ages (e.g., 4 and 9 months) are used to study different stages of the disease. Age-matched C57BL/6J mice are typically used as controls.
-
Procedure: No induction is necessary. The disease develops naturally with age. IOP and retinal parameters are monitored over time.
b) Rat Model of Ocular Hypertension (India Ink/Laser): [5]
-
Animals: Adult rats (e.g., Wistar).
-
Procedure:
-
Anesthetize the animal.
-
Inject 5-10 µl of sterile India ink into the anterior chamber of one eye.
-
One week later, apply argon laser photocoagulation to the trabecular meshwork.
-
Monitor IOP regularly to confirm sustained elevation. The contralateral eye can serve as a control.
-
Administration of Carbonic Anhydrase Inhibitors
a) Topical Administration (e.g., Dorzolamide): [4][5]
-
Preparation: Use a commercially available ophthalmic solution (e.g., 2% dorzolamide).
-
Procedure:
-
Gently restrain the animal.
-
Apply a single drop (approximately 5-10 µl) of the solution onto the cornea of the eye.
-
For multiple applications, follow the dosing schedule as required by the study design.
-
b) Systemic Administration (e.g., Acetazolamide): [6]
-
Preparation: Dissolve acetazolamide in a suitable vehicle (e.g., sterile saline).
-
Procedure:
-
Calculate the dose based on the animal's body weight (e.g., 5 mg/100 g).
-
Administer the solution via intraperitoneal injection using an appropriate gauge needle.
-
c) Intravitreal Injection: [2][7]
-
Animals: Mice.
-
Anesthesia: Anesthetize the mouse with isoflurane or a ketamine/xylazine cocktail.
-
Procedure:
-
Apply a topical anesthetic (e.g., 0.5% proparacaine hydrochloride) to the ocular surface.
-
Make a small incision posterior to the temporal limbus using a 27-gauge needle.
-
Using a 30-gauge blunt-end needle attached to a Hamilton syringe, insert the needle through the incision, avoiding the lens.
-
Advance the needle towards the optic nerve until the tip is in the center of the vitreous.
-
Inject a small volume (e.g., 2 µl) of the inhibitor solution.
-
Apply an antibiotic ointment to prevent infection.
-
Measurement of Retinal Function: Electroretinography (ERG)
-
Animal Preparation: [1]
-
Dark-adapt the mice overnight.
-
Under red light, anesthetize the animals.
-
Dilate the pupils with 1% atropine sulfate and 2.5% phenylephrine hydrochloride.
-
Place a ground electrode in the tail and a reference electrode subdermally between the eyes.
-
-
Recording:
-
Place a contact lens electrode on the cornea with a drop of 2.5% hypromellose.
-
For scotopic (rod-driven) ERG, present flashes of increasing light intensity in the dark.
-
For photopic (cone-driven) ERG, light-adapt the animal for at least 10 minutes and then present light flashes.
-
-
Analysis: Measure the amplitude and implicit time of the a-wave (photoreceptor response) and b-wave (bipolar and Müller cell response).
Immunohistochemistry for CA14 in Mouse Retina
-
-
Euthanize the mouse and enucleate the eyes.
-
Fix the eyes in 4% paraformaldehyde (PFA) in phosphate-buffered saline (PBS).
-
Cryoprotect the tissue by incubating in a sucrose gradient.
-
Embed the tissue in optimal cutting temperature (OCT) compound and freeze.
-
Cut retinal cryosections (e.g., 10-18 µm thickness) using a cryostat.
-
-
Staining Procedure:
-
Wash the sections in PBS.
-
Block non-specific binding with a blocking solution (e.g., normal serum in PBS with Triton X-100).
-
Incubate with a primary antibody against CA14 overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
Signaling Pathways and Experimental Workflows
Signaling Pathway of CA14 in Retinal pH Regulation
Caption: CA14 catalyzes the hydration of CO2 to bicarbonate and protons in the extracellular space.
Experimental Workflow for Testing CAI Efficacy in a Glaucoma Model
Caption: Workflow for evaluating carbonic anhydrase inhibitors in a glaucoma animal model.
Discussion and Future Directions
The studies summarized here demonstrate that non-selective carbonic anhydrase inhibitors can modulate key pathological features in animal models of retinal diseases, particularly glaucoma. The reduction in IOP and the increase in ocular blood flow observed with dorzolamide in the DBA/2J mouse model are promising findings.[3][4] Furthermore, the neuroprotective effect on retinal ganglion cells in a rat glaucoma model suggests a therapeutic potential beyond IOP lowering.[5] The effects of acetazolamide on the ERG highlight the role of carbonic anhydrases in maintaining normal retinal function.[6]
A significant limitation in the current research is the lack of specific CA14 inhibitors. The development and application of such compounds would allow for a more precise dissection of the role of CA14 in retinal physiology and pathophysiology. Future studies should aim to:
-
Evaluate selective CA14 inhibitors in a broader range of retinal disease models, including retinitis pigmentosa and diabetic retinopathy.
-
Investigate the long-term effects of CA14 inhibition on retinal structure and function.
-
Elucidate the downstream signaling pathways affected by CA14 inhibition in different retinal cell types.
By addressing these research questions, a clearer picture of the therapeutic potential of targeting CA14 for the treatment of retinal diseases will emerge, paving the way for the development of novel and more effective therapies.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Dorzolamide effect on ocular blood flow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. iovs.arvojournals.org [iovs.arvojournals.org]
- 4. mdpi.com [mdpi.com]
- 5. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. SLC4A11 Revisited: Isoforms, Expression, Functions and Unresolved Questions[v1] | Preprints.org [preprints.org]
- 8. iovs.arvojournals.org [iovs.arvojournals.org]
- 9. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of Carbonic Anhydrase 14 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered during experiments with carbonic anhydrase 14 (CA XIV) inhibitors. Poor aqueous solubility is a common hurdle for many small molecule inhibitors, including those targeting CA XIV, which can impede accurate in vitro assays and limit in vivo bioavailability.[1]
Frequently Asked Questions (FAQs)
Q1: My CA XIV inhibitor, which is soluble in DMSO, is precipitating when I add it to my aqueous assay buffer. Why is this happening and what can I do?
A1: This is a common issue. The inhibitor precipitates because its solubility limit is exceeded when the highly concentrated DMSO stock solution is diluted into the aqueous buffer. Here are several strategies to address this:
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, ideally below 1% (v/v), as higher concentrations can affect enzyme activity and stability.
-
Use Co-solvents: In addition to DMSO, other water-miscible organic solvents like ethanol, polyethylene glycol (PEG 400), or N-methyl-2-pyrrolidone (NMP) can be used to improve solubility.[1][2]
-
Adjust Buffer Conditions: Modifying the pH of the buffer can increase the solubility of ionizable compounds. For sulfonamide-based inhibitors, a slightly alkaline pH may improve solubility. However, be mindful that CA XIV activity is also pH-dependent.[3]
-
Employ Solubilizing Agents: Surfactants or cyclodextrins can be added to the formulation to encapsulate the hydrophobic inhibitor and increase its apparent solubility in aqueous media.[1][4]
Q2: What are the typical starting solvents for dissolving novel sulfonamide-based CA XIV inhibitors?
A2: Dimethyl sulfoxide (DMSO) is the most common starting solvent for creating high-concentration stock solutions of sulfonamide-based inhibitors due to its strong solubilizing power for a wide range of organic molecules. If DMSO is not suitable for your experimental system, other options include:
-
Dimethylformamide (DMF)
-
Ethanol
-
N-methyl-2-pyrrolidone (NMP)[2]
It is crucial to determine the inhibitor's solubility in the neat solvent before preparing stock solutions.[2]
Q3: How do I choose a suitable solubility enhancement strategy for my specific CA XIV inhibitor?
A3: The choice of strategy depends on the physicochemical properties of your inhibitor and the requirements of your experiment.
-
For in vitro assays: Using co-solvents or adjusting the buffer pH are often the simplest and most direct methods.
-
For cell-based assays: Cyclodextrin complexation can be effective as it improves solubility while often having low cellular toxicity.
-
For in vivo studies: Formulation strategies such as solid dispersions or lipid-based delivery systems are often necessary to improve oral bioavailability.[1]
A logical first step is to assess the inhibitor's properties (e.g., pKa, logP) to predict which strategy might be most effective.
Troubleshooting Guides
Guide 1: Using Co-solvents to Prevent Precipitation
Precipitation of the inhibitor in the assay buffer is a frequent problem that can lead to inaccurate results. A co-solvent system can often mitigate this issue.
Experimental Protocol: Preparation of an Inhibitor Solution using a Co-solvent
-
Primary Stock Solution: Dissolve the CA XIV inhibitor in 100% DMSO to create a high-concentration primary stock (e.g., 10-50 mM). Ensure the inhibitor is fully dissolved.
-
Intermediate Dilution (Optional): If a very low final DMSO concentration is required, prepare an intermediate dilution of the primary stock in a co-solvent like PEG 400 or ethanol.
-
Working Solution: Prepare the final working solution by diluting the primary or intermediate stock into the aqueous assay buffer. It is critical to add the stock solution to the buffer while vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.
-
Final Concentration Check: Visually inspect the final solution for any signs of precipitation or turbidity. If observed, the formulation needs further optimization.
Troubleshooting Tips:
-
Precipitation still occurs: Try a different co-solvent or a combination of co-solvents. The optimal ratio of co-solvents often needs to be determined empirically.
-
Enzyme activity is affected: Run a control experiment with the co-solvent alone to determine its effect on CA XIV activity. If inhibition is observed, a lower concentration of the co-solvent or a different co-solvent should be used.
Guide 2: Enhancing Solubility with Cyclodextrins
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, thereby increasing their aqueous solubility.[4][5] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations.[1]
Experimental Protocol: Preparation of a CA XIV Inhibitor-Cyclodextrin Inclusion Complex
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD or SBE-β-CD in the desired aqueous buffer (e.g., 10-40% w/v).
-
Add Inhibitor: Add the poorly soluble CA XIV inhibitor to the cyclodextrin solution.
-
Complexation: Shake or sonicate the mixture at a controlled temperature (e.g., 25-37°C) for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved inhibitor.
-
Quantification: Determine the concentration of the solubilized inhibitor in the filtrate using a suitable analytical method, such as HPLC-UV.
Troubleshooting Tips:
-
Low Solubilization Efficiency: Increase the concentration of the cyclodextrin, try a different type of cyclodextrin, or adjust the pH of the solution.
-
Complex Dissociation: Be aware that the complex is in a dynamic equilibrium. Dilution of the complex-containing solution may lead to the release of the inhibitor and potential precipitation.
Data Presentation
Table 1: Inhibition Constants (Kᵢ) of Selected Inhibitors Against Human Carbonic Anhydrase Isoforms (nM)
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) | hCA XIV (nM) | Reference |
| Acetazolamide (AAZ) | 250 | 12 | 25 | 5.7 | - | [6] |
| Phenolic Acid Esters | >10,000 | >10,000 | 310-1030 | >10,000 | 310-1030 | [7] |
| Indolylchalcones (6o, 6m, 6f) | - | <100 | <100 | 10-41.9 | - | [8] |
| Triazolopyrimidines (1d, 1j, 1v, 1x) | - | - | 4.7-8.6 | 4-72 | - | [9] |
| Pyrazolo[4,3-c]pyridines (1k) | 58.8 | 79.6 | >10,000 | 34.5 | - |
Note: This table is a compilation from multiple sources and serves as a reference. Direct comparison between compounds from different studies should be made with caution due to variations in experimental conditions.
Visualizing Experimental Workflows
A systematic approach is crucial when tackling solubility issues. The following diagram illustrates a general workflow for troubleshooting poor solubility of a CA XIV inhibitor.
Caption: Troubleshooting workflow for CA XIV inhibitor solubility.
The following diagram illustrates the mechanism of how a cyclodextrin molecule enhances the solubility of a hydrophobic inhibitor.
Caption: Cyclodextrin encapsulation of a hydrophobic inhibitor.
References
- 1. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. pharmtech.com [pharmtech.com]
- 3. Strategies for Solubility and Bioavailability Enhancement and Toxicity Reduction of Norcantharidin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of specific carbonic anhydrase inhibitors via in situ click chemistry, phage-display and synthetic peptide libraries: comparison of the methods and structural study - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Preparation, carbonic anhydrase enzyme inhibition and antioxidant activity of novel 7-amino-3,4-dihydroquinolin-2(1H)-one derivatives incorporating mono or dipeptide moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of mammalian carbonic anhydrase isoforms I-XIV with a series of phenolic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dual targeting carbonic anhydrase inhibitors as promising therapeutic approach: a structural overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and biological investigation of selective human carbonic anhydrase II, IX, and XII inhibitors using 7-aryl/heteroaryl triazolopyrimidines bearing a sulfanilamide scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Carbonic Anhydrase 14 (CA XIV) Activity Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize buffer conditions for Carbonic Anhydrase 14 (CA XIV) activity assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for a CA XIV activity assay?
A1: While the optimal pH can vary slightly depending on the specific assay conditions and substrate used, most α-carbonic anhydrases, including CA XIV, exhibit optimal activity in a neutral to slightly alkaline pH range. Generally, a pH between 7.0 and 8.5 is recommended as a starting point for optimization.[1][2] For instance, studies on other CA isoforms have shown maximal activity at pH 9.0 (for CA VA) or have used buffers at pH 7.5 for CO2 hydration assays.[3][4] It is advisable to perform a pH titration experiment, testing a range of pH values (e.g., 6.5 to 9.0) to determine the empirical optimum for your specific experimental setup.
Q2: Which buffer system should I use for my CA XIV assay?
A2: The choice of buffer can significantly impact measured enzyme activity. It is crucial to select a buffer that not only maintains the desired pH but also does not interfere with the enzyme's function. For carbonic anhydrase assays, commonly used buffers include:
-
HEPES: Often used at a concentration of 20 mM, pH 7.5 for CO2 hydration assays.[3]
-
Tris-HCl: A common buffer used in many enzyme assays, typically in the pH range of 7.5-8.5.[1]
-
Barbital (Veronal): Has been reported to yield high CA activity, but it's important to be aware of potential regulatory restrictions on its use in some regions.
It is recommended to test a few different buffer systems to identify the one that provides the highest and most stable activity for CA XIV.
Q3: What is the role of zinc (Zn²⁺) in CA XIV activity, and what concentration should I use?
A3: Carbonic anhydrase XIV is a zinc metalloenzyme, meaning it requires a zinc ion in its active site for catalytic activity.[1] The Zn²⁺ ion is essential for the hydration of CO₂. Therefore, ensuring the presence of zinc is critical for enzyme activity. Low dietary zinc has been shown to decrease carbonic anhydrase activity.[5][6]
While low levels of zinc are essential, high concentrations can be inhibitory.[7] The optimal concentration of exogenous zinc to add to an assay buffer is not well-defined for CA XIV and may depend on the purity of the enzyme preparation. If you suspect zinc depletion (e.g., due to chelation by components in your sample), you can supplement the assay buffer with low micromolar concentrations of ZnSO₄ or ZnCl₂. However, it is crucial to perform a concentration-response experiment to determine the optimal zinc concentration and to avoid inhibitory effects.
Q4: Can other metal ions interfere with the CA XIV activity assay?
A4: Yes, other divalent metal ions can interfere with the assay. Some metal ions may compete with zinc for binding to the active site, potentially leading to a decrease in or complete inhibition of enzyme activity. It is good practice to use high-purity water and reagents to minimize contamination with other metal ions. If your sample contains potential metal ion contaminants, consider including a chelating agent like EDTA in your purification buffers, but be sure to remove the EDTA before the final activity assay and reconstitute with zinc.
Q5: What are some common inhibitors of CA XIV?
A5: The most common and well-characterized inhibitors of carbonic anhydrases are sulfonamides. Acetazolamide is a widely used, potent inhibitor of many CA isoforms, including CA XIV. Other sulfonamides and various small molecules have also been shown to inhibit CA XIV. See the data table below for specific examples and their inhibition constants (Ki).
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Enzyme Activity | 1. Inactive Enzyme: Improper storage, repeated freeze-thaw cycles, or denaturation. | - Store the enzyme at the recommended temperature (typically -20°C or -80°C) in appropriate aliquots to avoid freeze-thaw cycles.- Ensure all solutions and samples are kept on ice during the experiment. |
| 2. Sub-optimal pH: The pH of the assay buffer is outside the optimal range for CA XIV. | - Verify the pH of your buffer at the assay temperature.- Perform a pH optimization experiment (e.g., from pH 6.5 to 9.0) to find the optimal condition. | |
| 3. Zinc Depletion: The enzyme has lost its essential zinc cofactor due to chelating agents (e.g., EDTA) in the sample or buffer. | - If EDTA was used during purification, remove it by dialysis or buffer exchange.- Supplement the assay buffer with a low concentration of ZnSO₄ or ZnCl₂ (empirically determine the optimal concentration). | |
| 4. Presence of Inhibitors: Your sample may contain unknown inhibitors. | - If possible, purify the enzyme further to remove potential inhibitors.- As a control, run the assay with a known amount of purified CA XIV to ensure the assay components are working correctly. | |
| High Background Signal (Non-enzymatic Reaction) | 1. Spontaneous Substrate Hydrolysis: The substrate (e.g., p-nitrophenyl acetate) is hydrolyzing spontaneously at the assay pH. | - Measure the rate of the non-enzymatic reaction in a control well without the enzyme and subtract this background rate from your sample measurements.- Ensure the pH of the buffer is not excessively high, as this can increase the rate of spontaneous hydrolysis. |
| 2. Contaminated Reagents: Contamination in the buffer or substrate solution. | - Prepare fresh solutions with high-purity water and reagents. | |
| Inconsistent or Irreproducible Results | 1. Temperature Fluctuations: Inconsistent assay temperature can affect enzyme kinetics. | - Use a temperature-controlled plate reader or water bath to maintain a constant temperature throughout the assay. |
| 2. Pipetting Errors: Inaccurate or inconsistent pipetting of enzyme, substrate, or buffer. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix of reagents to minimize pipetting variations between wells. | |
| 3. CO₂ Concentration Changes (for CO₂ hydration assays): Inconsistent saturation of the CO₂ solution. | - Ensure the water is freshly saturated with CO₂ before each experiment and maintained at a consistent temperature (e.g., on ice) to prevent outgassing. |
Quantitative Data Summary
Table 1: Recommended Buffer Systems for CA Activity Assays
| Buffer | Typical Concentration | Typical pH Range | Notes |
| HEPES | 10-20 mM | 7.0 - 8.0 | Commonly used for CO₂ hydration assays.[3][8] |
| Tris-HCl | 20-50 mM | 7.5 - 8.5 | A versatile and widely used buffer in enzyme assays.[1] |
| Phosphate | 20-50 mM | 6.5 - 7.5 | Can be an activator or inhibitor depending on the isoform and pH. |
| Barbital (Veronal) | 25-50 mM | 7.5 - 8.5 | Has been shown to yield high activity for some CAs. |
Table 2: Common Inhibitors for Human Carbonic Anhydrase XIV
| Inhibitor | Inhibition Constant (Ki) | Notes |
| Sulfanilamide | 5.4 µM | A foundational sulfonamide inhibitor.[9] |
| Homosulfanilamide derivatives | 203 - 935 nM | Arylsulfonamido/ureido and thioureido derivatives show improved activity.[9] |
| Heteroaromatic sulfonamides | 10 - 85 nM | Compounds with 1,3,4-thiadiazole/thiadiazoline-2-sulfonamide moieties are potent inhibitors.[9] |
| Benzoic acid | 0.94 - 0.99 µM | An example of a carbon-based zinc binding group.[3] |
Experimental Protocols
Protocol 1: Esterase Activity Assay using p-Nitrophenyl Acetate (p-NPA)
This colorimetric assay measures the esterase activity of CA XIV, which is a convenient proxy for its hydratase activity. The enzyme catalyzes the hydrolysis of p-NPA to p-nitrophenol, which can be monitored spectrophotometrically at 405 nm.
Materials:
-
Purified CA XIV
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.5)
-
p-Nitrophenyl Acetate (p-NPA) stock solution (in a water-miscible organic solvent like acetonitrile)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare the assay buffer and adjust the pH to the desired value.
-
Prepare a working solution of p-NPA in the assay buffer. The final concentration in the well should be optimized (e.g., 1 mM).
-
-
Assay Setup:
-
Add assay buffer to each well of the 96-well plate.
-
Add the CA XIV enzyme solution to the sample wells. For control wells (blank), add the same volume of buffer or a denatured enzyme sample.
-
Include a negative control with a known CA inhibitor (e.g., acetazolamide) to confirm that the observed activity is from the carbonic anhydrase.
-
-
Initiate the Reaction:
-
Add the p-NPA working solution to all wells to start the reaction.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every 30 seconds for 10-20 minutes at a constant temperature.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V₀) from the linear portion of the curve.
-
Subtract the rate of the blank (non-enzymatic hydrolysis) from the rates of the enzyme-containing samples.
-
Enzyme activity can be calculated using the Beer-Lambert law and the molar extinction coefficient of p-nitrophenol at the assay pH.
-
Protocol 2: CO₂ Hydration Assay (pH-stat method)
This assay directly measures the primary physiological function of CA XIV: the hydration of CO₂. The production of protons during this reaction causes a decrease in pH, which is monitored over time.
Materials:
-
Purified CA XIV
-
Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.3)
-
CO₂-saturated water (prepare by bubbling CO₂ gas through ice-cold deionized water for at least 30 minutes)
-
pH meter with a micro-electrode, capable of rapid and continuous readings
-
Stirred, temperature-controlled reaction vessel
Procedure:
-
Prepare for the Assay:
-
Equilibrate the assay buffer to the desired temperature (e.g., 4°C to minimize non-enzymatic reaction rates).
-
Calibrate the pH meter.
-
-
Blank Measurement:
-
Add a defined volume of assay buffer to the reaction vessel.
-
Rapidly add a known volume of CO₂-saturated water and immediately start recording the pH.
-
Measure the time it takes for the pH to drop from a starting value to an ending value (e.g., from 8.3 to 6.3). This is the uncatalyzed rate.
-
-
Enzyme-catalyzed Reaction:
-
Add fresh assay buffer to the reaction vessel.
-
Add the CA XIV enzyme solution and allow it to equilibrate.
-
Rapidly inject the same volume of CO₂-saturated water as in the blank measurement and immediately start recording the pH.
-
Measure the time it takes for the same pH drop to occur. This is the catalyzed rate.
-
-
Data Analysis:
-
Calculate the enzyme activity using the Wilbur-Anderson unit definition or a similar formula that relates the difference in the catalyzed and uncatalyzed rates to enzyme concentration.
-
Visualizations
Caption: Workflow for optimizing CA XIV assay buffer conditions.
Caption: Catalytic reaction and inhibition of Carbonic Anhydrase XIV.
References
- 1. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Carbon- versus sulphur-based zinc binding groups for carbonic anhydrase inhibitors? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of pH on structure, function, and stability of mitochondrial carbonic anhydrase VA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Low dietary zinc decreases erythrocyte carbonic anhydrase activities and impairs cardiorespiratory function in men during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of zinc transporter 3 and carbonic anhydrases 2 and 14 mRNA expression in the retina of rats affected by low dietary zinc - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Zinc in Catalytic Activity of Carbonic Anhydrase IX - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anion inhibition studies of the Zn(II)-bound ι-carbonic anhydrase from the Gram-negative bacterium Burkholderia territorii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: inhibition of the human transmembrane isozyme XIV with a library of aromatic/heterocyclic sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Carbonic Anhydrase XIV (CA14) Kinetic Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering inhibitor precipitation issues during carbonic anhydrase XIV (CA14) kinetic studies.
Frequently Asked Questions (FAQs)
Q1: I've observed turbidity in my assay plate after adding my inhibitor. What is the likely cause?
A1: The most probable cause of turbidity is the precipitation of your inhibitor. Many small molecule inhibitors, particularly those with aromatic or heterocyclic ring systems, have low aqueous solubility.[1] When the concentration of the inhibitor in the final assay buffer exceeds its solubility limit, it will precipitate out of solution. This is a common issue with certain classes of carbonic anhydrase inhibitors.[1]
Q2: Can the solvent I use to dissolve my inhibitor contribute to precipitation in the assay?
A2: Yes. While organic solvents like DMSO are excellent for dissolving hydrophobic compounds, adding a concentrated stock solution into an aqueous assay buffer can cause the compound to crash out of solution. This is due to the rapid change in solvent polarity. It is crucial to ensure the final concentration of the organic solvent in the assay is low enough to be tolerated by both the enzyme and the inhibitor's solubility in the mixed solvent system.
Q3: How does pH affect inhibitor solubility?
A3: The pH of the assay buffer can significantly impact the solubility of an inhibitor. Many inhibitors have ionizable groups, and their charge state, which influences solubility, is pH-dependent. For instance, sulfonamide-based inhibitors, a common class for carbonic anhydrases, need to be ionized to bind effectively to the zinc ion in the active site.[2] The pH of the solution will affect this ionization and, consequently, solubility.
Q4: Besides precipitation, what other inhibitor-related artifacts should I be aware of?
A4: Inhibitor aggregation is another common artifact.[3] At concentrations above a critical aggregation concentration (CAC), some compounds can form colloidal aggregates that non-specifically inhibit enzymes, leading to false-positive results.[3] It is important to differentiate between precipitation (visible particulate matter) and aggregation (colloidal suspensions).
Troubleshooting Guides
Issue: Visible Precipitate After Adding Inhibitor
This is a common problem when working with poorly soluble compounds. The following steps can help diagnose and resolve the issue.
Troubleshooting Workflow
Caption: Troubleshooting workflow for inhibitor precipitation.
Detailed Steps:
-
Confirm Solubility Limit: Before conducting kinetic assays, determine the solubility of your inhibitor in the final assay buffer. This can be done by preparing serial dilutions of the inhibitor in the buffer and visually inspecting for precipitation or by using nephelometry.
-
Optimize Co-solvent Concentration: If you are using an organic solvent like DMSO to dissolve your inhibitor, ensure the final concentration in the assay is as low as possible, typically ≤1%. You can test a range of final DMSO concentrations (e.g., 0.1%, 0.5%, 1%) to find the highest concentration that does not cause precipitation.
-
Adjust Buffer pH: Systematically vary the pH of your assay buffer within a range that maintains CA14 activity. For many carbonic anhydrases, a pH between 6.5 and 7.5 is common for topical applications, suggesting a potential starting range for solubility and activity screening.[4]
-
Decrease Inhibitor Concentration: If precipitation persists, you may be exceeding the compound's critical aggregation concentration or solubility limit.[3] Lowering the inhibitor concentration may resolve the issue.[3]
-
Incorporate Detergents: Adding a low concentration of a non-ionic detergent, such as 0.01% Tween-20, to the assay buffer can help to solubilize hydrophobic compounds and prevent aggregation.[5]
-
Include Bovine Serum Albumin (BSA): BSA can act as a "decoy" protein to prevent the formation of aggregates.[3] A starting concentration of 0.1 mg/mL BSA can be tested.[3]
Issue: Inconsistent or Non-reproducible Kinetic Data
Inconsistent data can be a symptom of inhibitor instability or aggregation, which may not always be visually apparent.
Logical Flow for Data Analysis
Caption: Logic diagram for troubleshooting inconsistent data.
Detailed Steps:
-
Pre-incubation Time Course: Incubate the inhibitor with the enzyme for varying amounts of time (e.g., 5, 15, 30 minutes) before initiating the reaction by adding the substrate.[3] If the inhibition increases with pre-incubation time, it may indicate a time-dependent inhibition mechanism or slow aggregation.
-
Centrifugation Assay: To test for aggregation, prepare a solution of your inhibitor in the assay buffer at the highest concentration used in your assay. Centrifuge this solution at high speed (e.g., >14,000 x g) for 15-30 minutes. Test the supernatant for inhibitory activity. A significant loss of activity compared to a non-centrifuged control suggests that the inhibitor is forming aggregates that can be pelleted.
-
Detergent Sensitivity: Repeat a key inhibition experiment in the presence and absence of a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20). If the IC50 value of the inhibitor increases significantly in the presence of the detergent, it is likely that the observed inhibition was, at least in part, due to aggregation.
Quantitative Data Summary
The following table provides a summary of typical concentrations for various components used in troubleshooting inhibitor precipitation and aggregation in enzyme assays.
| Component | Typical Concentration Range | Purpose | Reference |
| DMSO | 0.1% - 1% (v/v) | Co-solvent for hydrophobic inhibitors | General practice |
| Tween-20 | 0.01% - 0.1% (v/v) | Non-ionic detergent to increase solubility and prevent aggregation | [5] |
| Triton X-100 | 0.01% - 0.1% (v/v) | Non-ionic detergent to increase solubility and prevent aggregation | General practice |
| BSA | 0.1 - 1 mg/mL | Decoy protein to reduce non-specific binding and aggregation | [3] |
Experimental Protocols
Protocol 1: Stopped-Flow CO₂ Hydration Assay for CA14 Inhibition
This assay measures the ability of an inhibitor to block the CA14-catalyzed hydration of CO₂.
Materials:
-
Purified recombinant human CA14
-
CO₂-saturated water
-
Assay Buffer: 20 mM HEPES or Tris, pH 7.4, containing a pH indicator (e.g., p-nitrophenol)
-
Inhibitor stock solution (e.g., in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate all solutions to the desired assay temperature (e.g., 25°C).
-
Prepare a series of inhibitor dilutions in the assay buffer. Ensure the final DMSO concentration is constant across all wells and does not exceed 1%.
-
In one syringe of the stopped-flow instrument, load the CA14 enzyme solution (at 2x final concentration) mixed with the inhibitor dilution (at 2x final concentration).
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate will cause a pH change, which is monitored by the change in absorbance of the pH indicator over time.
-
The initial rate of the reaction is determined from the linear phase of the absorbance change.
-
Repeat the measurement for each inhibitor concentration.
-
Determine the IC50 value by plotting the initial rate as a function of inhibitor concentration. The Ki can then be calculated using the Cheng-Prusoff equation, provided the Km for CO₂ is known.[2]
Protocol 2: Centrifugation-Based Assay for Inhibitor Aggregation
This protocol helps determine if an inhibitor is forming aggregates at the concentrations used in the kinetic assay.
Materials:
-
Inhibitor stock solution
-
Assay buffer
-
Microcentrifuge
-
CA14 enzyme and substrate for activity assay
Procedure:
-
Prepare two identical sets of inhibitor dilutions in the assay buffer at 2x the final assay concentration.
-
Centrifuge one set of dilutions at >14,000 x g for 30 minutes at room temperature. The other set remains on the bench (non-centrifuged control).
-
Carefully remove the supernatant from the centrifuged tubes without disturbing any potential pellet.
-
Use both the supernatant from the centrifuged samples and the non-centrifuged control samples to perform an inhibition assay with CA14.
-
Compare the inhibitory activity of the centrifuged and non-centrifuged samples. A significant reduction in potency in the centrifuged samples indicates that the inhibitor was aggregating and removed from the solution by centrifugation.[3]
References
- 1. tandfonline.com [tandfonline.com]
- 2. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Carbonic anhydrase inhibitors: water-soluble 4-sulfamoylphenylthioureas as topical intraocular pressure-lowering agents with long-lasting effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sartorius.com [sartorius.com]
strategies to reduce non-specific binding in CA14 inhibitor screening
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Carbonic Anhydrase 14 (CA14) inhibitor screening. Our goal is to help you overcome common challenges, particularly non-specific binding, and to provide clear, actionable protocols and data to improve the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background and non-specific binding in CA14 inhibitor screening assays?
A1: High background and non-specific binding in CA14 inhibitor screening assays can arise from several factors:
-
Hydrophobic Interactions: Both the enzyme and test compounds can have hydrophobic regions that interact non-specifically with each other or with the assay plate surface.
-
Electrostatic Interactions: Charged molecules can interact non-specifically with oppositely charged surfaces or molecules. The isoelectric point (pI) of human CA14 is approximately 6.36, meaning it will have a net negative charge at a physiological pH of 7.4.
-
Compound Aggregation: At higher concentrations, some test compounds can form aggregates that non-specifically inhibit enzyme activity, leading to false positives.
-
Contaminants: Impurities in the enzyme preparation, buffers, or test compounds can interfere with the assay.
Q2: What is a good starting point for optimizing the buffer conditions to minimize non-specific binding?
A2: A good starting point is to use a buffer with a pH that is close to the pI of CA14 (around 6.4) to minimize charge-based interactions. However, you must also consider the optimal pH for CA14 enzymatic activity, which is typically around pH 7.0-8.0 for its esterase activity. Therefore, a compromise is often necessary. A common starting buffer is 50 mM Tris-HCl or HEPES at pH 7.4. You can then systematically vary the pH and salt concentration to find the optimal balance between enzyme activity and minimal non-specific binding.
Q3: How do I choose between different blocking agents like BSA and non-ionic detergents?
A3: The choice depends on the nature of the non-specific binding.
-
Bovine Serum Albumin (BSA): BSA is a protein-based blocking agent that is effective at preventing non-specific binding of proteins to surfaces. It is particularly useful when the non-specific binding is due to hydrophobic interactions. A starting concentration of 0.01% to 0.1% (w/v) is recommended.
-
Non-ionic Detergents (e.g., Tween 20, Triton X-100): These detergents are effective at disrupting hydrophobic interactions and can also help to prevent compound aggregation. They are typically used at concentrations just above their critical micelle concentration (CMC). For Tween 20, a concentration of 0.01% to 0.05% (v/v) is a good starting point.
It is often beneficial to use a combination of BSA and a non-ionic detergent to address multiple sources of non-specific binding.
Q4: Can the concentration of the CA14 enzyme and the substrate affect non-specific binding?
A4: Yes. Using an excessively high concentration of the CA14 enzyme can increase the chances of non-specific interactions. It is crucial to determine the minimal enzyme concentration that provides a robust and reproducible signal. Similarly, the substrate concentration should be optimized. For competitive inhibitors, using a substrate concentration at or below the Michaelis-Menten constant (Km) increases the assay's sensitivity.
Troubleshooting Guides
Issue 1: High Background Signal in No-Enzyme Control Wells
This indicates that the substrate or a component in the reaction buffer is generating a signal independently of the enzyme.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Substrate Instability | Prepare fresh substrate solution immediately before use. Test different substrate lots. | Reduced background signal. |
| Buffer Component Interference | Prepare fresh buffer. Test individual buffer components for signal generation. | Identification and replacement of the interfering component. |
| Contaminated Assay Plates | Use new, high-quality, low-binding assay plates. | Lower and more consistent background signal. |
| Autofluorescence of Test Compounds (in fluorescence-based assays) | Pre-read the plate after compound addition but before adding the substrate. Subtract this background from the final reading. | More accurate measurement of enzyme activity. |
Issue 2: High Signal in No-Inhibitor Control (High Non-Specific Inhibition)
This suggests that components in the assay are inhibiting the enzyme non-specifically.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | Decrease the final concentration of the test compounds. Include a non-ionic detergent like 0.01% Tween 20 in the assay buffer. | Reduced inhibition in the no-inhibitor control. |
| Non-Specific Binding of Compounds to the Enzyme | Add a blocking agent like 0.1% BSA to the assay buffer. Optimize the salt concentration (e.g., 50-150 mM NaCl). | Decreased non-specific inhibition. |
| Reactive Compounds | Screen for compounds that are known to be frequent hitters or pan-assay interference compounds (PAINS). Perform counter-screens. | Elimination of false-positive hits. |
Issue 3: Poor Signal-to-Noise Ratio
A low signal-to-noise ratio can make it difficult to distinguish true hits from background noise.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Suboptimal Enzyme or Substrate Concentration | Titrate the enzyme and substrate to find concentrations that yield a robust signal without being in excess. | Improved assay window and sensitivity. |
| Suboptimal Buffer Conditions (pH, salt) | Perform a buffer optimization screen to find the ideal pH and salt concentration for CA14 activity. | Increased enzyme activity and a stronger signal. |
| Assay Temperature | Ensure the assay is performed at the optimal temperature for CA14 activity (typically 25°C or 37°C). | Higher and more consistent enzyme activity. |
| Detector Settings | Optimize the gain and integration time of the plate reader. | Increased signal detection without increasing background noise. |
Data Presentation
Table 1: Effect of Buffer Additives on Signal-to-Noise Ratio in a CA14 Esterase Activity Assay
This table summarizes typical results from an assay optimization experiment to reduce non-specific binding. The data is illustrative and may vary based on specific experimental conditions. The assay was performed using a colorimetric substrate (p-nitrophenyl acetate) and measuring absorbance at 405 nm.
| Buffer Composition | Average Signal (Absorbance) | Average Background (Absorbance) | Signal-to-Noise Ratio (Signal/Background) |
| 50 mM Tris-HCl, pH 7.4 | 0.85 | 0.25 | 3.4 |
| 50 mM Tris-HCl, pH 7.4 + 100 mM NaCl | 0.92 | 0.20 | 4.6 |
| 50 mM Tris-HCl, pH 7.4 + 0.05% Tween 20 | 0.95 | 0.15 | 6.3 |
| 50 mM Tris-HCl, pH 7.4 + 0.1% BSA | 0.90 | 0.12 | 7.5 |
| 50 mM Tris-HCl, pH 7.4 + 100 mM NaCl + 0.05% Tween 20 + 0.1% BSA | 1.05 | 0.08 | 13.1 |
Data is hypothetical and for illustrative purposes.
Experimental Protocols
Detailed Protocol for CA14 Esterase Activity Assay for Inhibitor Screening
This protocol describes a colorimetric assay to screen for inhibitors of CA14 using its esterase activity towards p-nitrophenyl acetate (p-NPA).
Materials:
-
Recombinant human CA14 enzyme
-
p-Nitrophenyl acetate (p-NPA) substrate
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 0.05% (v/v) Tween 20, 0.1% (w/v) BSA
-
Test compounds dissolved in 100% DMSO
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Thaw the CA14 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 10 nM) in Assay Buffer. Keep on ice.
-
Prepare a stock solution of p-NPA (e.g., 100 mM in acetonitrile). Immediately before use, dilute the p-NPA stock to the desired final concentration (e.g., 1 mM) in Assay Buffer.
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
-
Assay Setup:
-
Add 2 µL of the diluted test compounds or DMSO (for controls) to the wells of the 96-well plate.
-
Add 178 µL of Assay Buffer to all wells.
-
Add 10 µL of the diluted CA14 enzyme solution to all wells except the "no-enzyme" control wells. Add 10 µL of Assay Buffer to the "no-enzyme" control wells.
-
Mix gently by tapping the plate.
-
Pre-incubate the plate at room temperature for 15 minutes to allow the compounds to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the diluted p-NPA substrate solution to all wells to initiate the reaction. The final volume in each well will be 200 µL.
-
Mix the contents of the wells immediately by shaking the plate for 10 seconds.
-
-
Data Acquisition:
-
Immediately place the plate in the microplate reader.
-
Measure the absorbance at 405 nm every minute for 30 minutes at room temperature.
-
-
Data Analysis:
-
For each well, calculate the rate of the reaction (V) by determining the slope of the linear portion of the absorbance versus time curve.
-
Calculate the percent inhibition for each test compound concentration using the following formula:
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
Visualizations
Experimental Workflow for CA14 Inhibitor Screening
Caption: Workflow for a typical CA14 inhibitor screening assay.
Decision Tree for Troubleshooting High Background
Caption: A decision tree for troubleshooting high background in CA14 assays.
Technical Support Center: Refining Purification Protocols for Recombinant Carbonic Anhydrase 14 (CA XIV)
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and refining the purification of recombinant human Carbonic Anhydrase 14 (CA XIV).
Frequently Asked Questions (FAQs)
Q1: Which expression system is most suitable for producing recombinant CA XIV?
A1: Both prokaryotic and eukaryotic systems can be used for expressing recombinant CA XIV. E. coli is a common and cost-effective choice, with strains like BL21(DE3) being suitable.[1][2] However, as CA XIV is a membrane-associated protein, expression in eukaryotic systems like HEK293 cells can offer advantages in terms of proper folding and post-translational modifications, potentially leading to higher activity.[3][4]
Q2: What is the typical molecular weight of recombinant human CA XIV?
A2: The calculated molecular weight of the mature human CA XIV protein (Gly19-Met290) is approximately 32.8 kDa.[5] However, when expressed with a His-tag, the apparent molecular weight on SDS-PAGE may be slightly higher, around 40 kDa.[5] Glycosylation in eukaryotic expression systems can result in a higher and more heterogeneous molecular weight, potentially in the range of 45-48 kDa.[4]
Q3: What affinity tags are commonly used for CA XIV purification?
A3: A polyhistidine-tag (His-tag) is frequently fused to the N- or C-terminus of recombinant CA XIV to facilitate purification using Immobilized Metal Affinity Chromatography (IMAC).[5][6]
Q4: What are the critical storage conditions for purified recombinant CA XIV?
A4: Purified CA XIV should be stored at -20°C or -80°C to maintain stability. For short-term storage (up to a week), 4°C may be acceptable. It is crucial to minimize freeze-thaw cycles, which can lead to protein aggregation and loss of activity.[6][7] The protein is often stored in a buffer containing glycerol (e.g., 10%) as a cryoprotectant.[5][6]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the purification of recombinant CA XIV.
Low Protein Yield
| Problem | Possible Causes | Solutions |
| No or low expression of CA XIV | - Inefficient codon usage in the expression host.[8] - Toxicity of the expressed protein to the host cells. - Problems with the expression vector or induction conditions. | - Optimize the codon usage of the CA XIV gene for the specific expression host (e.g., E. coli). - Lower the induction temperature (e.g., 18-25°C) and shorten the induction time.[8] - Use a lower concentration of the inducer (e.g., IPTG).[8] - Ensure the integrity of the expression plasmid. |
| CA XIV is expressed but found in inclusion bodies | - High expression rate leading to protein misfolding and aggregation. - Incorrect disulfide bond formation in the reducing environment of the E. coli cytoplasm. | - Lower the induction temperature and inducer concentration.[8] - Co-express with molecular chaperones to assist in proper folding. - Fuse a solubility-enhancing tag, such as Maltose Binding Protein (MBP), to the protein. - If inclusion bodies are unavoidable, they can be solubilized using denaturants (e.g., urea or guanidine-HCl) followed by a refolding protocol. |
| Low recovery after affinity chromatography | - Inefficient binding of the His-tagged CA XIV to the IMAC resin.[9][10] - Premature elution of the protein during wash steps. - Protein precipitation on the column. | - Ensure the His-tag is accessible and not buried within the protein structure.[9][10] If necessary, perform purification under denaturing conditions. - Optimize the composition of the lysis and wash buffers. Avoid high concentrations of reducing agents (like DTT) or chelating agents (like EDTA) that can strip the metal ions from the resin.[10] - Adjust the imidazole concentration in the wash buffer to minimize non-specific binding without eluting the target protein.[11] |
Protein Aggregation
| Problem | Possible Causes | Solutions |
| Precipitation during cell lysis or purification | - High protein concentration.[12] - Inappropriate buffer conditions (pH, ionic strength).[12][13] - Exposure of hydrophobic regions upon removal from the native membrane environment. | - Perform purification steps at 4°C to minimize aggregation. - Maintain a low protein concentration throughout the purification process.[12] - Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI).[12] - Screen different salt concentrations (e.g., 150-500 mM NaCl) to find the optimal ionic strength.[13] - Include additives in the buffers, such as non-detergent sulfobetaines or low concentrations of non-ionic detergents (e.g., Tween-20).[12] - Add glycerol (10-20%) to the buffers to enhance protein stability.[13] |
| Aggregation after elution and concentration | - High protein concentration after elution. - Removal of stabilizing agents during buffer exchange. | - Concentrate the protein in the presence of stabilizing additives like glycerol or L-arginine.[13] - Perform concentration in a stepwise manner, checking for aggregation at each step. - Consider if the final application allows for the presence of a low concentration of a stabilizing detergent. |
Poor Purity
| Problem | Possible Causes | Solutions |
| Co-elution of contaminant proteins from IMAC | - Non-specific binding of host proteins to the IMAC resin. - Presence of host proteins with naturally occurring histidine-rich regions. | - Increase the imidazole concentration in the lysis and wash buffers (e.g., 10-20 mM) to reduce non-specific binding.[11] - Perform a second purification step, such as ion exchange or size exclusion chromatography, to remove remaining contaminants.[14] - If the purity is still low, consider a two-step affinity purification by adding a second, different affinity tag. |
Inactive Enzyme
| Problem | Possible Causes | Solutions |
| Purified CA XIV shows low or no activity | - Incorrect protein folding.[15] - Absence of the essential zinc cofactor. - Denaturation during purification or storage. - Post-translational modifications necessary for activity are absent (if expressed in a prokaryotic system). | - If expressed as inclusion bodies, optimize the refolding protocol. - Supplement the purification buffers with a low concentration of zinc chloride (e.g., 1-10 µM). - Avoid harsh buffer conditions (extreme pH) and multiple freeze-thaw cycles.[7] - If activity is critical and cannot be achieved with E. coli-expressed protein, consider expressing CA XIV in a eukaryotic system like HEK293 cells.[4] |
Quantitative Data Summary
The following table provides an example of expected results from a typical purification of His-tagged recombinant CA XIV from a 1-liter E. coli culture. Note that these are representative values and actual results may vary.
| Purification Step | Total Protein (mg) | CA XIV (mg) | Purity (%) | Yield (%) |
| Crude Lysate | 800 | 20 | 2.5 | 100 |
| IMAC Eluate | 15 | 13.5 | 90 | 67.5 |
| Size Exclusion Chromatography | 10 | 9.8 | >98 | 49 |
Experimental Workflows and Logical Relationships
Caption: Overall Purification Workflow for Recombinant CA XIV.
Caption: Troubleshooting Logic for Low Protein Yield.
Key Experimental Protocols
SDS-PAGE for Purity and Molecular Weight Analysis
This protocol is used to separate proteins based on their molecular weight and assess the purity of the CA XIV sample at different stages of purification.[16][17]
Materials:
-
Acrylamide/Bis-acrylamide solution
-
Tris-HCl, SDS, Glycine
-
Ammonium persulfate (APS) and TEMED
-
Protein samples
-
Laemmli sample buffer (with a reducing agent like β-mercaptoethanol or DTT)
-
Molecular weight markers
-
Coomassie Brilliant Blue staining solution
-
Destaining solution (e.g., methanol, acetic acid, water mixture)
Procedure:
-
Gel Casting: Prepare a polyacrylamide gel with an appropriate percentage (e.g., 12%) for resolving proteins in the 30-45 kDa range.
-
Sample Preparation: Mix the protein sample with an equal volume of 2x Laemmli sample buffer. Heat the samples at 95°C for 5 minutes to denature the proteins.[18]
-
Loading: Load the denatured protein samples and a molecular weight marker into the wells of the gel.
-
Electrophoresis: Run the gel in a suitable running buffer at a constant voltage (e.g., 150-200 V) until the dye front reaches the bottom of the gel.
-
Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue for at least 1 hour.
-
Destaining: Destain the gel with the destaining solution until the protein bands are clearly visible against a clear background.
-
Analysis: Analyze the gel to determine the purity and estimate the molecular weight of the recombinant CA XIV by comparing its migration to the molecular weight standards.[19]
Western Blot for His-tagged Protein Detection
This technique is used to specifically identify the His-tagged CA XIV using an anti-His antibody.
Materials:
-
SDS-PAGE gel with separated proteins
-
Nitrocellulose or PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody (anti-His tag antibody)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse IgG)
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Transfer: Transfer the proteins from the SDS-PAGE gel to a nitrocellulose or PVDF membrane using an electroblotting apparatus.[20]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-His tag antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.[21]
-
Washing: Wash the membrane several times with a wash buffer (e.g., TBST) to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[21]
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system. The presence of a band at the expected molecular weight confirms the identity of the His-tagged CA XIV.
Bradford Assay for Protein Concentration Determination
The Bradford assay is a colorimetric method used to determine the total protein concentration in a sample.[22]
Materials:
-
Bradford reagent (Coomassie Brilliant Blue G-250 in phosphoric acid and ethanol)
-
Protein standard of known concentration (e.g., Bovine Serum Albumin - BSA)
-
Protein samples
-
Spectrophotometer and cuvettes or a microplate reader
Procedure:
-
Prepare Standard Curve: Prepare a series of dilutions of the BSA standard (e.g., 0.1 to 1.0 mg/mL).[23]
-
Sample Preparation: Dilute the CA XIV samples to ensure their concentration falls within the linear range of the standard curve.
-
Reaction: Add a small volume of each standard and unknown sample to separate tubes or wells of a microplate. Add the Bradford reagent to each tube/well and mix.[24]
-
Incubation: Incubate at room temperature for at least 5 minutes.
-
Measurement: Measure the absorbance of each sample at 595 nm.
-
Calculation: Plot the absorbance of the BSA standards versus their known concentrations to generate a standard curve. Use the equation of the line from the standard curve to calculate the protein concentration of the unknown CA XIV samples based on their absorbance values.
Carbonic Anhydrase Activity Assay
This assay measures the enzymatic activity of CA XIV by monitoring the pH change resulting from the hydration of CO₂.
Materials:
-
pH meter with a recording function
-
Temperature-controlled water bath (0-4°C)
-
CO₂-saturated water
-
Tris-HCl buffer (e.g., 20 mM, pH 8.0)
-
Purified CA XIV enzyme solution
Procedure:
-
Setup: Equilibrate the Tris-HCl buffer to 0-4°C in a beaker with a stir bar. Place the pH electrode in the buffer.
-
Blank Measurement: Add a known volume of chilled CO₂-saturated water to the buffer and immediately start recording the time it takes for the pH to drop from a starting pH (e.g., 8.3) to a final pH (e.g., 6.3). This is the uncatalyzed rate.
-
Enzyme Measurement: Add a small, known amount of the purified CA XIV to fresh, chilled buffer. Initiate the reaction by adding the same volume of CO₂-saturated water and record the time for the same pH drop. This is the catalyzed rate.
-
Calculation: The activity is typically expressed in Wilbur-Anderson units, which are calculated based on the difference between the uncatalyzed and catalyzed rates. One unit is defined as the amount of enzyme that causes the pH to drop from 8.3 to 6.3 in one minute at 0°C.
References
- 1. neb.com [neb.com]
- 2. E. coli protein expression and purification [protocols.io]
- 3. elabscience.com [elabscience.com]
- 4. Recombinant Human Carbonic Anhydrase 14/CA14 Protein (HEK293 Cells, His Tag) - Elabscience® [elabscience.com]
- 5. msesupplies.com [msesupplies.com]
- 6. CA14 Enzyme Human Recombinant | Carbonic Anhydrase 14 | ProSpec [prospecbio.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Expression Protocol & Troubleshooting in E. coli [biologicscorp.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 10. Protein Purification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. med.unc.edu [med.unc.edu]
- 14. researchgate.net [researchgate.net]
- 15. SDS-PAGE Protocol | Rockland [rockland.com]
- 16. SDS-PAGE Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 17. neobiotechnologies.com [neobiotechnologies.com]
- 18. bio-rad.com [bio-rad.com]
- 19. cube-biotech.com [cube-biotech.com]
- 20. genscript.com [genscript.com]
- 21. Bradford Assay for Determining Protein Concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 23. Bradford protein assay – Protein concentration measurement (single 595 nm read) [protocols.io]
- 24. researchgate.net [researchgate.net]
dealing with inconsistent results in carbonic anhydrase 14 experiments
Welcome to the Technical Support Center for Carbonic Anhydrase 14 (CA14) research. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common challenges and inconsistent results in their CA14 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the main functions of Carbonic Anhydrase 14 (CA14)?
A1: Carbonic Anhydrase 14 (CA14) is a transmembrane enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] It plays a crucial role in various physiological processes, including:
-
Acid-base balance: CA14 is involved in maintaining pH homeostasis in tissues like the brain and kidneys.[2][3]
-
Bicarbonate transport: It facilitates the transport of bicarbonate ions across cell membranes, often in conjunction with anion exchangers.[4][5]
-
Renal acidification: In the kidney, CA14 contributes to the reabsorption of bicarbonate, a key process in maintaining systemic pH.[2][6]
-
Neuronal function: CA14 is expressed on neurons and axons and is thought to modulate excitatory synaptic transmission.[7][8]
Q2: My CA14 activity measurements are highly variable between experiments. What are the potential causes?
A2: Inconsistent CA14 activity can stem from several factors:
-
Sample Preparation: As a transmembrane protein, the extraction and solubilization of CA14 are critical. Inconsistent use of detergents or improper homogenization can lead to variability. Ensure complete cell lysis and consistent solubilization conditions.
-
Enzyme Stability: CA14 activity can be sensitive to temperature and pH. It is crucial to keep samples on ice and use appropriate buffers to maintain a stable pH.[9] Repeated freeze-thaw cycles of the enzyme preparation should be avoided.[10]
-
Substrate Concentration: The concentration of CO2 in your assay solution can fluctuate. Ensure that your CO2-saturated water is freshly prepared and maintained at a consistent temperature to ensure reproducible substrate concentration.[11]
-
Reagent Quality: The quality and concentration of assay components, such as buffers and detection reagents, can impact results. Use high-purity reagents and prepare fresh solutions.
Q3: I am not detecting any CA14 expression in my Western blot. What could be wrong?
A3: Several factors could lead to a lack of signal in your Western blot:
-
Antibody Specificity and Quality: Verify the specificity of your primary antibody for CA14. Some antibodies may have cross-reactivity with other CA isoforms. Ensure the antibody is validated for Western blotting and has been stored correctly.
-
Protein Extraction: Incomplete lysis of cells or tissues can result in low yields of CA14. As a membrane protein, efficient extraction may require specific lysis buffers containing detergents.
-
Transfer Efficiency: Ensure efficient transfer of the protein from the gel to the membrane. Staining the membrane with Ponceau S after transfer can help visualize the total protein and assess transfer efficiency.[12]
-
Insufficient Protein Load: Load a sufficient amount of total protein per lane (typically 20-50 µg for cell lysates) to ensure detectable levels of CA14.[12][13]
Troubleshooting Guides
Guide 1: Inconsistent Enzyme Activity Assay Results
This guide addresses common issues encountered during CA14 activity assays, which often rely on measuring the rate of pH change due to CO2 hydration.[11][14]
| Problem | Possible Cause | Recommended Solution |
| High background noise or non-linear reaction rates | Impure enzyme preparation. | Re-purify the enzyme using affinity chromatography.[15] |
| Contaminated reagents. | Prepare fresh buffers and substrate solutions with high-purity water. | |
| Low or no detectable enzyme activity | Inactive enzyme due to improper storage or handling. | Aliquot the enzyme after purification and store at -80°C. Avoid repeated freeze-thaw cycles.[10] |
| Presence of inhibitors in the sample. | If using tissue homogenates, consider a purification step to remove potential endogenous inhibitors. | |
| Incorrect assay pH. | The optimal pH for CA activity is generally around neutral to slightly alkaline. Verify the pH of your assay buffer.[10] | |
| Variable results between replicates | Inconsistent pipetting. | Use calibrated pipettes and ensure thorough mixing of reagents. |
| Temperature fluctuations. | Perform the assay in a temperature-controlled environment, such as a water bath.[11] | |
| Inconsistent CO2 concentration in the substrate solution. | Prepare CO2-saturated water fresh for each experiment and keep it on ice to maintain saturation.[11] |
Guide 2: Issues with Recombinant CA14 Expression and Purification
Successfully expressing and purifying a transmembrane protein like CA14 can be challenging.
| Problem | Possible Cause | Recommended Solution |
| Low expression levels of recombinant CA14 | Codon usage not optimized for the expression host. | Synthesize the CA14 gene with codons optimized for your expression system (e.g., E. coli, Pichia pastoris).[16] |
| Protein toxicity to the host cells. | Use a lower induction temperature and a shorter induction time. | |
| CA14 is found in inclusion bodies | Misfolded protein due to high expression rate or lack of proper chaperones. | Optimize expression conditions (e.g., lower temperature, different E. coli strains like BL21(DE3) containing chaperones).[17] |
| Inappropriate lysis buffer. | Use lysis buffers containing detergents (e.g., Triton X-100, CHAPS) to solubilize the membrane-bound protein. | |
| Poor purification yield | Inefficient binding to the affinity column. | Ensure the affinity tag (e.g., His-tag) is accessible. Consider using a different tag or purification method.[15] |
| Protein aggregation during purification. | Add a non-ionic detergent (e.g., 0.1% Triton X-100) to all purification buffers to maintain protein solubility.[18] |
Guide 3: Interpreting Inconsistent Inhibitor Screening Data
Screening for CA14-specific inhibitors can be complicated by the high homology among CA isoforms.
| Problem | Possible Cause | Recommended Solution |
| Inhibitor shows activity against multiple CA isoforms | The inhibitor targets the conserved active site. | Focus on developing inhibitors that bind to regions outside the active site to achieve isoform specificity. |
| The inhibitor concentration used is too high. | Perform dose-response experiments to determine the IC50 value for each isoform. | |
| Inconsistent IC50 values | Assay conditions are not standardized. | Use a consistent enzyme and substrate concentration, buffer composition, and incubation time for all experiments. The Cheng-Prusoff equation can be used to calculate the inhibition constant (Ki) from the IC50 value, but its validity depends on the experimental conditions.[19] |
| The inhibitor is unstable in the assay buffer. | Check the stability of the inhibitor under the assay conditions. | |
| Compound appears to be a promiscuous inhibitor | The compound forms aggregates that non-specifically inhibit the enzyme. | Perform the assay in the presence of a non-ionic detergent (e.g., 0.01% Triton X-100) to disrupt potential aggregates.[20] |
Quantitative Data Summary
Table 1: Inhibition Constants (Ki) of a Non-specific Carbonic Anhydrase Inhibitor
This table provides an example of the varying inhibitory potency of a compound against different human (h) CA isoforms, highlighting the challenge of achieving isoform specificity.
| CA Isoform | Ki (nM) |
| hCA I | 1203 |
| hCA II | 99.7 |
| hCA IX | 9.4 |
| hCA XII | 27.7 |
| (Data for "Carbonic anhydrase inhibitor 14 (Compound 8b)")[4] |
Table 2: IC50 Values of Common CA Inhibitors Against hCA I and hCA II
This table shows the half-maximal inhibitory concentrations (IC50) for well-known CA inhibitors against two cytosolic isoforms. While not specific to CA14, it illustrates the typical range of potencies observed.
| Compound | hCA I IC50 (µM) | hCA II IC50 (µM) |
| Acetazolamide | 0.25 | 0.012 |
| Compound 9 | 1.04 | 0.38 |
| Compound 15 | 10.7 | 0.09 |
| (Data adapted from kinetic studies of hydroxy-based inhibitors)[1][5] |
Experimental Protocols
Protocol 1: Colorimetric Carbonic Anhydrase Activity Assay
This protocol is a general method for measuring CA activity based on the esterase activity of the enzyme. This can be adapted for CA14.
Materials:
-
96-well clear flat-bottom plate
-
Spectrophotometric multiwell plate reader
-
CA Assay Buffer (e.g., 10 mM Tris-HCl, pH 7.5)
-
CA Substrate (e.g., p-Nitrophenyl Acetate, pNPA)
-
Purified CA14 enzyme or sample homogenate
-
CA Inhibitor (e.g., Acetazolamide) for control
Procedure:
-
Sample Preparation: Dilute the purified CA14 or sample homogenate to the desired concentration in CA Assay Buffer.
-
Assay Plate Setup:
-
Sample Wells: Add your diluted sample to the wells.
-
Background Control Wells: Add CA Assay Buffer only.
-
Positive Control Wells: Add a known active CA enzyme.
-
Negative Control (Inhibitor) Wells: Add your sample pre-incubated with a CA inhibitor.
-
-
Adjust the volume in all wells to 95 µL with CA Assay Buffer.
-
Initiate Reaction: Add 5 µL of CA Substrate to each well.
-
Measurement: Immediately measure the absorbance at 405 nm in kinetic mode for at least 30 minutes at room temperature.[10]
-
Calculation: The rate of p-nitrophenol production is proportional to the CA activity. Calculate the activity based on the change in absorbance over time, using a standard curve of p-nitrophenol.
Protocol 2: Western Blot for CA14 Detection
This protocol provides a general workflow for detecting CA14 in protein samples.
Materials:
-
SDS-PAGE gels
-
Transfer apparatus and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against CA14
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation: Lyse cells or tissues in a buffer containing a non-ionic detergent (e.g., 1% Triton X-100) and protease inhibitors. Determine the total protein concentration.
-
SDS-PAGE: Load 20-50 µg of total protein per lane and run the gel.[12]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-CA14 antibody (diluted in blocking buffer) overnight at 4°C.[21]
-
Washing: Wash the membrane three times for 10 minutes each with TBST.[12]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[12]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and visualize the bands using an imaging system. CA14 is expected to appear at approximately 38-40 kDa.
Signaling Pathway and Workflow Diagrams
Caption: CA14-mediated pH regulation in neurons.
Caption: Bicarbonate transport metabolon involving CA14.
Caption: General experimental workflow for CA14 analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology and molecular biology of renal carbonic anhydrase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. tandfonline.com [tandfonline.com]
- 6. Carbonic anhydrase XIV: luminal expression suggests key role in renal acidification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Expression of membrane-associated carbonic anhydrase XIV on neurons and axons in mouse and human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of membrane-associated carbonic anhydrase XIV on neurons and axons in mouse and human brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. protocols.io [protocols.io]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. Carbonic Anhydrase - Assay | Worthington Biochemical [worthington-biochem.com]
- 12. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. A new method for purification of carbonic anhydrase isozymes by affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protein Purification Protocols for Recombinant Enzymes Produced in Pichia pastoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docs.nrel.gov [docs.nrel.gov]
- 18. Detergent effects on enzyme activity and solubilization of lipid bilayer membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Perspectives on the Classical Enzyme Carbonic Anhydrase and the Search for Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
mitigating the cytotoxicity of novel CA14 inhibitor compounds
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on mitigating the cytotoxicity of novel Carbonic Anhydrase 14 (CA14) inhibitor compounds. The information is presented through frequently asked questions, detailed troubleshooting guides, and standardized experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the physiological role of Carbonic Anhydrase 14 (CA14) and why is it a drug target?
Carbonic Anhydrase 14 (CA14) is a member of a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] As a transmembrane isozyme with an extracellular catalytic site, CA14 plays a significant role in regulating intracellular and extracellular pH.[1] This pH regulation is crucial for a multitude of physiological processes.[2] In certain disease states, such as some cancers, the expression and activity of carbonic anhydrases are altered to support tumor growth and survival by managing the acidic tumor microenvironment.[2][3] Therefore, inhibiting CA14 is a therapeutic strategy to disrupt pH homeostasis in diseased cells, potentially leading to cell death or sensitization to other therapies.[3][4]
Q2: Why do some novel CA14 inhibitors exhibit high cytotoxicity?
Cytotoxicity from CA14 inhibitors can stem from two primary sources:
-
On-Target Effects: Potent inhibition of CA14 can drastically alter cellular pH homeostasis.[5] Severe intracellular acidosis can trigger downstream events leading to programmed cell death, such as apoptosis or ferroptosis.[5][6] While this is the intended therapeutic effect in cancer cells, it can be detrimental to healthy cells.
-
Off-Target Effects: The compound may interact with other proteins or cellular components unintentionally.[7] This is a common challenge in drug development. For instance, a CA14 inhibitor might also inhibit other essential CA isozymes (e.g., CA I, II) or other unrelated proteins, leading to toxic side effects.[8][9] Assessing compound specificity is crucial to minimize these effects.[10]
Q3: What are the common assays to evaluate the cytotoxicity of my CA14 inhibitor?
Several in vitro assays are routinely used to measure cell viability and cytotoxicity.[11] The choice of assay depends on the specific question being asked (e.g., measuring cell death directly vs. metabolic activity). Results from these assays help determine the compound's concentration that causes 50% of the maximal effect (IC50 or EC50).[12] It is often recommended to use multiple assays to obtain a comprehensive toxicity profile.[13]
Table 1: Comparison of Common Cytotoxicity and Cell Viability Assays
| Assay Type | Principle | Advantages | Disadvantages |
| MTT/XTT/WST-1 | Measures metabolic activity via mitochondrial dehydrogenase reduction of a tetrazolium salt to a colored formazan product.[11] | Well-established, cost-effective, high-throughput. | Can be affected by changes in cellular metabolism not related to viability; requires a solubilization step for MTT.[11] |
| LDH Release | Measures the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme, into the culture medium upon cell membrane damage (necrosis).[6][14] | Directly measures cell death/cytotoxicity; non-destructive to remaining cells (supernatant is used). | Less sensitive for detecting apoptosis; timing is critical as LDH can degrade in the medium.[13] |
| ATP-Based (e.g., CellTiter-Glo®) | Quantifies ATP, an indicator of metabolically active, viable cells, using a luciferase-based reaction that generates a luminescent signal.[11] | Highly sensitive, rapid, excellent for high-throughput screening. | Signal can be affected by conditions that alter intracellular ATP levels without causing cell death. |
| Caspase Activity | Measures the activity of caspases, key proteases activated during apoptosis, using a substrate that releases a fluorescent or luminescent signal.[13] | Specifically detects apoptosis, providing mechanistic insight. | May miss non-apoptotic cell death; signal is transient. |
| Real-Time Live-Cell Analysis | Monitors cell health and proliferation continuously over time using impedance-based measurements or non-toxic fluorescent dyes. | Provides kinetic data, allowing for detailed time-course analysis and distinguishing cytostatic vs. cytotoxic effects. | Requires specialized instrumentation; can be lower throughput. |
Q4: What is the difference between cytotoxicity and a cytostatic effect?
A cytotoxic effect is one that directly causes cell death through processes like necrosis or apoptosis. A cytostatic effect, on the other hand, inhibits cell proliferation without killing the cells. It is crucial to differentiate between these two outcomes, as they have different therapeutic implications. Assays that measure metabolic activity (like MTT) may not distinguish between cytotoxicity and cytostaticity, whereas direct measures of cell death (like LDH release) or real-time cell proliferation analysis can provide clearer insights.
Experimental Workflows and Signaling
A systematic approach is necessary when evaluating a novel compound. The workflow should begin with primary screening for efficacy, followed by a thorough assessment of cytotoxicity, and if necessary, implementation of mitigation strategies.
References
- 1. The Role of Carbonic Anhydrase 9 in Regulating Extracellular and Intracellular pH in Three-dimensional Tumor Cell Growths - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Carbonic Anhydrases: Role in pH Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carbonic anhydrase activity modifies the toxicity of doxorubicin and melphalan in tumour cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Carbonic Anhydrase Inhibitors Induce Ferroptosis through Inhibition of AKT/FTH1 Signaling in Ewing Sarcoma Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 8. Novel Insights on Human Carbonic Anhydrase Inhibitors Based on Coumalic Acid: Design, Synthesis, Molecular Modeling Investigation, and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Carbonic anhydrase inhibitors: inhibition of the transmembrane isozyme XIV with sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. caymanchem.com [caymanchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Efficacy of New Carbonic Anhydrase XIV Inhibitors In Vivo: A Comparative Guide
For researchers and drug development professionals, establishing the in vivo efficacy of novel therapeutic agents is a critical step. This guide provides a comparative framework for validating new inhibitors of Carbonic Anhydrase XIV (CA XIV), a transmembrane enzyme implicated in pH regulation and associated with various pathologies. Due to a focus in recent literature on CA IX and CA XII as primary anti-cancer targets, this guide will use the well-characterized inhibitors Acetazolamide and SLC-0111 as benchmarks to illustrate the required experimental data and protocols.
Comparative Efficacy of Established Carbonic Anhydrase Inhibitors
The following table summarizes in vivo performance data for established CA inhibitors. A novel CA XIV inhibitor should be evaluated against similar metrics to determine its relative potency and therapeutic potential.
| Inhibitor | Primary Target Isoform(s) | In Vivo Model | Dosing & Administration | Key Efficacy Results | Reference(s) |
| Acetazolamide | Pan-inhibitor (CA II, IV, IX, XII, XIV) | MDA-MB-435 (melanoma) xenograft | Not specified | Improved doxorubicin uptake and cytotoxicity in CAIX-overexpressing cells. | [1] |
| SLC-0111 | CA IX, CA XII | Patient-derived glioblastoma (GBM) xenografts in mice | Not specified | Significantly regressed GBM xenografts when combined with temozolomide, extending survival.[2] | [1][2] |
| SLC-0111 | Orthotopic breast cancer model | 10 mg/kg daily ("5 days on, 2 days off") | Reduced metastatic tumor burden. | [1] |
Key In Vivo Experimental Protocols
Detailed and reproducible methodologies are paramount for validating a new CA XIV inhibitor. Below are protocols for two fundamental in vivo experiments.
Murine Xenograft Model for Antitumor Efficacy Assessment
This protocol outlines a standard procedure for evaluating the effect of a new CA XIV inhibitor on the growth of solid tumors in a mouse model.
Objective: To determine the extent to which a novel CA XIV inhibitor suppresses tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line with confirmed CA XIV expression
-
Cell culture medium and supplements
-
Matrigel or similar basement membrane matrix
-
Test inhibitor (novel CA XIV inhibitor)
-
Vehicle control
-
Positive control inhibitor (e.g., Acetazolamide)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Cell Culture: Culture the selected cancer cell line under standard conditions. Ensure cells are healthy and in the logarithmic growth phase before implantation.
-
Animal Acclimation: Acclimate mice to the housing facility for at least one week prior to the experiment.
-
Tumor Implantation:
-
Harvest and count the cancer cells. Resuspend the cells in a sterile solution (e.g., PBS) at the desired concentration (e.g., 2-5 x 10⁶ cells per 100 µL).
-
For subcutaneous models, mix the cell suspension 1:1 with Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to establish. Begin monitoring tumor volume 2-3 times per week once they become palpable.
-
Tumor volume can be calculated using the formula: Volume = (Width² x Length) / 2.
-
-
Randomization and Treatment:
-
When the average tumor volume reaches a predetermined size (e.g., 150-200 mm³), randomize the mice into treatment groups (n=8-10 mice per group).[3] Groups should include: Vehicle control, Novel Inhibitor (at various doses), and a Positive Control.
-
Prepare the inhibitor formulations and administer them to the mice according to the planned schedule, dose, and route (e.g., oral gavage, intraperitoneal injection).
-
-
Efficacy Measurement:
-
Continue to measure tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors.
-
-
Data Analysis:
-
Calculate the Tumor Growth Inhibition (TGI) for each treatment group using the formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group at End / Mean Tumor Volume of Vehicle Group at End)] x 100.
-
Perform statistical analysis to determine the significance of the observed effects.
-
In Vivo Measurement of Extracellular Tumor pH (pHe) via acidoCEST MRI
This protocol describes a non-invasive method to measure changes in the tumor microenvironment's pH, a direct pharmacodynamic marker for CA inhibitor activity.
Objective: To quantify the effect of a CA XIV inhibitor on the extracellular pH of a tumor in a living animal.
Materials:
-
Tumor-bearing mouse model (as described above)
-
MRI system equipped for Chemical Exchange Saturation Transfer (CEST) imaging
-
CEST contrast agent (e.g., iopamidol)
-
Anesthesia equipment
Procedure:
-
Animal Preparation: Anesthetize the tumor-bearing mouse and position it within the MRI scanner.
-
Baseline Imaging: Perform an initial MRI scan to locate the tumor and establish a baseline pHe map before treatment.
-
Inhibitor Administration: Administer the novel CA XIV inhibitor to the mouse as per the study design.
-
Contrast Agent Administration: After a suitable time for the inhibitor to take effect, administer the CEST contrast agent.
-
AcidoCEST MRI Acquisition:
-
Acquire a series of images with frequency-selective saturation pulses applied at different frequency offsets relative to the water resonance. The exchange rate of protons on the contrast agent is pH-dependent.
-
The ratio of CEST effects from two different protons on the contrast agent can be used to measure pH in a concentration-independent manner.[2]
-
-
Post-Treatment Imaging: Repeat the acidoCEST MRI at various time points after inhibitor administration to monitor changes in tumor pHe.
-
Data Analysis:
-
Process the acquired MRI data to generate pixel-wise pHe maps of the tumor.[2]
-
Compare the pHe maps before and after treatment to quantify the inhibitor's effect on tumor acidosis. An effective inhibitor is expected to increase the extracellular pH (reduce acidosis).
-
Studies have shown that acidoCEST MRI can measure tumor pHe with high accuracy (e.g., 0.034 pH units).[2]
-
Visualizing Pathways and Workflows
Diagrams are essential for conceptualizing the complex biological pathways and experimental processes involved in inhibitor validation.
References
- 1. Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluations of Tumor Acidosis Within In Vivo Tumor Models Using Parametric Maps Generated with AcidoCEST MRI - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
Sulfonamide Inhibitors of Carbonic Anhydrase 14 (CA14): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory potency of various sulfonamides against human carbonic anhydrase isoform 14 (CA14), a transmembrane enzyme involved in pH regulation, particularly in the central nervous system and retina. The following sections present quantitative data on inhibitor potency, detailed experimental methodologies for assessing inhibition, and a visualization of the known signaling interaction of CA14.
Comparative Inhibitory Potency of Sulfonamides against CA14
The inhibitory potencies of several clinically used and investigational sulfonamides against human CA14 have been determined using a stopped-flow CO2 hydrase assay. The inhibition constants (Kᵢ) provide a quantitative measure of the affinity of each compound for the enzyme, with lower values indicating higher potency. The data reveals a range of inhibitory activities, with aminobenzolamide demonstrating the highest potency among the tested compounds. Notably, no CA14-selective inhibitors have been identified to date, with many compounds also showing significant activity against other transmembrane carbonic anhydrase isoforms such as CAIX and CAXII.[1]
| Sulfonamide Inhibitor | Inhibition Constant (Kᵢ) against hCA XIV (nM) |
| Aminobenzolamide | 13[1] |
| Acetazolamide | 48[1] |
| Methazolamide | 48[1] |
| Ethoxzolamide | 48[1] |
| Dichlorophenamide | 48[1] |
| Dorzolamide | 48[1] |
| Brinzolamide | 48[1] |
| Benzolamide | 48[1] |
| 3-Chloro-sulfanilamide | 180 - 680[1] |
| 3-Bromo-sulfanilamide | 180 - 680[1] |
| Zonisamide | 1460 - 6500[1] |
| Topiramate | 1460 - 6500[1] |
Experimental Protocols
Determination of Inhibitory Potency by Stopped-Flow CO₂ Hydration Assay
The inhibition constants (Kᵢ) of sulfonamides against carbonic anhydrase isoforms are commonly determined using a stopped-flow spectrophotometric assay that measures the enzyme-catalyzed hydration of carbon dioxide.
Principle: Carbonic anhydrase catalyzes the reversible hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺). This reaction causes a change in pH, which can be monitored using a pH indicator dye. The initial rate of the catalyzed reaction is measured in the presence of varying concentrations of the inhibitor. By analyzing the effect of the inhibitor on the reaction kinetics, the inhibition constant (Kᵢ) can be determined.
Materials:
-
Stopped-flow spectrophotometer
-
Purified recombinant human carbonic anhydrase XIV (hCA XIV)
-
Sulfonamide inhibitors
-
CO₂-saturated water
-
Buffer solution (e.g., 20 mM Tris-HCl, pH 7.5)
-
pH indicator dye (e.g., phenol red)
-
Anion exchange resin (for removal of contaminating inhibitors)
Procedure:
-
Enzyme Preparation: The activity of the purified hCA XIV is determined before inhibition studies. The enzyme is passed through a column of anion exchange resin to remove any potential contaminating inhibitors.
-
Inhibitor Solutions: A range of concentrations of the sulfonamide inhibitor are prepared in a suitable solvent (e.g., DMSO).
-
Assay Execution: a. The two syringes of the stopped-flow instrument are loaded. One syringe contains the buffer with the pH indicator and the enzyme, while the other contains the CO₂-saturated water. The inhibitor is pre-incubated with the enzyme solution. b. The solutions are rapidly mixed, and the change in absorbance of the pH indicator is monitored over time (typically in the millisecond to second range). This reflects the initial rate of the CO₂ hydration reaction. c. The initial rates of the catalyzed reaction are determined at different inhibitor concentrations.
-
Data Analysis: a. The initial rates are plotted against the inhibitor concentration. b. The Cheng-Prusoff equation is used to calculate the Kᵢ value from the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity). The equation is: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration (CO₂) and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.
CA14 Signaling and Functional Interactions
Carbonic anhydrase XIV does not participate in a classical, multi-step signaling cascade. Instead, its primary role is to facilitate the activity of ion transporters by catalyzing the rapid interconversion of CO₂ and bicarbonate, thereby influencing local pH and ion gradients. A key interaction has been identified in hippocampal neurons where CA14 functionally couples with the anion exchanger 3 (AE3).
Caption: Functional coupling of CA14 and the anion exchanger AE3 in neurons.
In hippocampal neurons, the extracellular catalytic domain of CA14 rapidly converts metabolically generated CO₂ into bicarbonate (HCO₃⁻) and protons (H⁺). The locally increased concentration of bicarbonate at the cell surface is then available for transport into the neuron by the anion exchanger AE3, in exchange for intracellular chloride (Cl⁻). This process is crucial for the regulation of intracellular pH. Inhibition of CA14 by sulfonamides can disrupt this functional coupling, leading to alterations in neuronal pH homeostasis.[1]
References
Navigating the Maze of Specificity: A Comparative Guide to Carbonic Anhydrase 14 (CA XIV) Inhibitor Cross-Reactivity
For researchers, scientists, and drug development professionals, the quest for isoform-selective enzyme inhibitors is a paramount challenge. This is particularly true for the carbonic anhydrase (CA) family, where high structural homology among the 15 human isoforms complicates the development of targeted therapeutics. This guide provides a comprehensive comparison of the cross-reactivity profiles of inhibitors targeting carbonic anhydrase 14 (CA XIV), a transmembrane isoform implicated in various physiological processes, including pH regulation in the central nervous system.
The development of selective CA XIV inhibitors is crucial to avoid off-target effects that can arise from the inhibition of other ubiquitous isoforms, such as CA I and II.[1][2] This guide summarizes quantitative inhibition data, details the experimental methodologies used to assess selectivity, and provides visual representations of key experimental workflows to aid in the rational design of next-generation CA XIV-targeted drugs.
Comparative Inhibition Profiles of CA XIV Inhibitors
The following table summarizes the inhibition constants (Ki) of various compounds against CA XIV and a panel of other human carbonic anhydrase isoforms. The data highlights the challenges and successes in achieving isoform selectivity. Lower Ki values indicate stronger inhibition.
| Inhibitor | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IV (Ki, nM) | hCA VA (Ki, nM) | hCA VII (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | hCA XIV (Ki, nM) |
| Sulfonamides | ||||||||
| Acetazolamide | 250 | 12 | 74 | 53 | 2.5 | 25 | 5.7 | 41 |
| Fructopyranose-thioureido Sulfonamide Derivative 1 | 9400 | 6 | 980 | 1020 | 10 | 10 | 1250 | 21 |
| Fructopyranose-thioureido Sulfonamide Derivative 2 | 13300 | 750 | 12500 | 8500 | 79 | 4500 | 8700 | 3500 |
| Phenols | ||||||||
| Phenol | 11500 | 2700 | 8700 | 208000 | 450000 | 9800 | 6500 | 7200 |
| 3,5-Difluorophenol | 163000 | 33900 | 10700 | 115000 | 123000 | 710 | 45600 | 8900 |
| Clioquinol | 16000 | 11200 | 8500 | 9800 | 12300 | 3300 | 4500 | 6700 |
| Carbohydrate-based Inhibitors | ||||||||
| S-glycosyl compound 1 | >10000 | 2029 | - | - | - | 2.1 | - | <10 |
| S-glycosyl compound 2 | >10000 | 807 | - | - | - | - | - | 807 |
Data compiled from multiple sources.[1][3] Note that experimental conditions may vary between studies.
Experimental Protocols
The determination of inhibition constants is critical for assessing the cross-reactivity of CA inhibitors. The most common and reliable method is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
This method measures the catalytic activity of a CA isoform by monitoring the pH change resulting from the hydration of CO₂. The assay is performed using a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate solutions and the subsequent measurement of the initial reaction rate.
Principle: The enzymatic hydration of CO₂ to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺) leads to a decrease in pH. The initial rate of this pH change is proportional to the enzyme's activity. The presence of an inhibitor will decrease the reaction rate.
Materials:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., CA I, II, IV, VA, VII, IX, XII, XIV).
-
CO₂-saturated water (substrate).
-
Buffer solution (e.g., Tris-HCl) containing a pH indicator (e.g., phenol red).
-
Inhibitor compounds dissolved in a suitable solvent (e.g., DMSO).
-
Stopped-flow spectrophotometer.
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare solutions of the CA isozymes in the assay buffer. Prepare a dilution series of the inhibitor to be tested.
-
Assay Mixture: In the stopped-flow instrument's syringes, place the enzyme solution (pre-incubated with the inhibitor for a defined period) and the CO₂-saturated water.
-
Rapid Mixing and Data Acquisition: The instrument rapidly mixes the contents of the syringes, initiating the enzymatic reaction. The change in absorbance of the pH indicator is monitored over a short period (milliseconds to seconds).
-
Data Analysis: The initial rates of the reaction are calculated from the absorbance data. The inhibition constant (Ki) is determined by fitting the data to the Michaelis-Menten equation, modified to account for the presence of the inhibitor.
The following diagram illustrates the general workflow for assessing inhibitor selectivity across multiple CA isoforms.
References
Comparative Analysis of CA XIV and CA XII Inhibitor Binding Pockets: A Guide for Drug Development Professionals
For researchers, scientists, and drug development professionals, understanding the subtle yet significant differences between the binding pockets of carbonic anhydrase (CA) isoforms is paramount for the design of selective and potent inhibitors. This guide provides a detailed comparative analysis of the inhibitor binding pockets of two transmembrane isoforms, CA XIV and CA XII, which are both implicated in various physiological and pathological processes.
Structural Overview and Key Differences
Carbonic anhydrases XIV (CA XIV) and XII (CA XII) are both type I transmembrane proteins that play crucial roles in pH regulation. While they share a high degree of sequence similarity, key differences in the architecture of their active site cavities provide a basis for the development of isoform-specific inhibitors.
The active site of all α-CAs is a cone-shaped cavity with a zinc ion at its apex, coordinated by three conserved histidine residues.[1] The primary structural variations between CA isoforms that influence inhibitor binding are found in the amino acid residues that line the entrance and the middle-to-outer regions of this cavity. These differences in size, shape, and hydrophobicity of the residues create unique topographies for the binding pockets of CA XIV and CA XII.
A "selective pocket," located near the entrance of the active site, is a key region of variability among CA isoforms.[2] For instance, residue 131 (CA II numbering) is known to be a critical determinant of inhibitor selectivity.[2] While detailed crystallographic comparisons specifically between CA XIV and CA XII are limited, analysis of their sequences and homology models, in conjunction with data from the well-studied CA II and CA IX, allows for an insightful comparison.
Comparative Table of Key Active Site Residues
To illustrate the differences in the binding pockets, the following table compares key amino acid residues in the active sites of human CA XII and CA XIV, with CA II included for reference (residue numbering based on CA II sequence).
| Residue Position (CA II numbering) | hCA II | hCA XII | hCA XIV | Implication for Inhibitor Binding |
| 67 | Asn | Asn | Gln | Potential for altered hydrogen bonding interactions. |
| 92 | Gln | Gln | Asn | Subtle change in side chain length and hydrogen bonding capacity. |
| 131 | Phe | Ala | Val | Significant variation in size and hydrophobicity, impacting the shape of the hydrophobic pocket. |
| 132 | Leu | Ser | Ala | Introduction of a polar group (Ser) in CA XII can influence interactions with inhibitor tails. |
| 135 | Val | Ser | Leu | Another instance of a polar residue in CA XII's "selective pocket". |
| 204 | Leu | Val | Leu | Minor change in the hydrophobic region. |
Note: This table is compiled from inferred data and sequence alignments and highlights key variable positions.
Quantitative Analysis of Inhibitor Binding
The development of selective inhibitors relies on exploiting the structural differences highlighted above. The following table summarizes the inhibition constants (Ki) of various inhibitors against CA XII and CA XIV, demonstrating the feasibility of achieving isoform selectivity.
| Inhibitor | hCA XII Ki (nM) | hCA XIV Ki (nM) | Inhibitor Class | Reference |
| Acetazolamide (AAZ) | - | - | Sulfonamide | |
| Ureido-substituted benzene sulfonamide (U-CH3) | - | - | Sulfonamide | [3] |
| Coumarin-based sulfonamide 18f | 5 | 21 | Coumarin-Sulfonamide | [4][5] |
| Glycosyl Triazole 96 | - | <10 | Glycoside-Sulfonamide | |
| Glycosyl Triazole 101 | - | <10 | Glycoside-Sulfonamide | |
| Glycosyl Triazole 105 | - | <10 | Glycoside-Sulfonamide | |
| Glycosyl Triazole 113 | - | <10 | Glycoside-Sulfonamide | |
| S-glycoside 225 | 9.0 | - | Glycoside-Sulfonamide | |
| Sulfamate Glucose Analogue 29 | - | - | Sulfamate |
Note: A hyphen (-) indicates that the data was not available in the cited sources.
Experimental Protocols
The determination of inhibitor potency and selectivity is crucial. The stopped-flow CO2 hydration assay is a standard and reliable method for measuring the catalytic activity and inhibition of carbonic anhydrases.
Stopped-Flow CO2 Hydration Assay for CA Inhibition
Principle: This kinetic assay measures the enzyme-catalyzed hydration of CO2. The reaction produces protons, leading to a pH change that is monitored by a pH indicator. The rate of this change is proportional to the enzyme's activity. The assay is performed in a stopped-flow instrument, which allows for the rapid mixing of enzyme and substrate and the immediate monitoring of the reaction.
Materials:
-
Purified recombinant human CA XII or CA XIV
-
Inhibitor stock solutions (typically in DMSO)
-
Buffer: 20 mM HEPES-NaOH, pH 7.5
-
pH indicator: 0.2 mM phenol red
-
Substrate: CO2-saturated water
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare a solution of the CA enzyme in the assay buffer. For inhibition studies, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period (e.g., 15 minutes) at room temperature to allow for binding equilibrium to be reached.
-
Instrument Setup: Set the stopped-flow spectrophotometer to monitor the absorbance change of the pH indicator at its λmax (e.g., 557 nm for phenol red). The temperature should be maintained at a constant value, typically 25°C.
-
Reaction Initiation: In the stopped-flow instrument, rapidly mix the enzyme (or enzyme-inhibitor complex) solution with the CO2-saturated water.
-
Data Acquisition: Record the change in absorbance over time. The initial linear phase of the reaction corresponds to the initial velocity (V0).
-
Data Analysis:
-
Calculate the initial velocity for the uninhibited reaction (V0) and for each inhibitor concentration (Vi).
-
The percentage of inhibition is calculated as: [(V0 - Vi) / V0] * 100.
-
The IC50 value (the inhibitor concentration that causes 50% inhibition) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) are known.
-
Visualizing Key Concepts
To further aid in the understanding of the concepts discussed, the following diagrams illustrate the carbonic anhydrase catalytic cycle and a general workflow for inhibitor screening.
Caption: Catalytic cycle of carbonic anhydrase.
Caption: Workflow for CA inhibitor screening.
Conclusion
The subtle differences in the inhibitor binding pockets of CA XIV and CA XII, particularly within the "selective pocket," offer a promising avenue for the design of isoform-specific inhibitors. By leveraging a combination of structural biology, computational modeling, and robust enzymatic assays, researchers can develop novel therapeutics with improved efficacy and reduced off-target effects. The data and protocols presented in this guide serve as a valuable resource for professionals engaged in the discovery and development of next-generation carbonic anhydrase inhibitors.
References
- 1. Carbonic Anhydrase XII Functions in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selective inhibition of carbonic anhydrase IX over carbonic anhydrase XII in breast cancer cells using benzene sulfonamides: Disconnect between activity and growth inhibition | PLOS One [journals.plos.org]
- 4. Selective Carbonic Anhydrase IX and XII Inhibitors Based Around a Functionalized Coumarin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective carbonic anhydrase IX and XII inhibitors based around a functionalized coumarin scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating On-Target Engagement of CA14 Inhibitors in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Confirmation of on-target engagement in a cellular context is a critical step in the development of potent and selective inhibitors. This guide provides a comparative overview of key methodologies for validating the interaction of small molecules with Carbonic Anhydrase 14 (CA14) within a cellular environment. We present a side-by-side analysis of the Cellular Thermal Shift Assay (CETSA®), In-Cell Western™ (ICW), and Fluorescence-Based Assays, offering insights into their principles, protocols, and data outputs to aid in the selection of the most appropriate method for your research needs.
Comparison of Cellular Target Engagement Assays for CA14 Inhibitors
The selection of a target engagement assay depends on various factors, including the availability of specific reagents, desired throughput, and the specific questions being addressed. The following table summarizes the key characteristics of three prominent cellular assays.
| Feature | Cellular Thermal Shift Assay (CETSA®) | In-Cell Western™ (ICW) | Fluorescence-Based Assay (Dye-Displacement) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Immunodetection of the target protein in fixed and permeabilized cells in a microplate format. | A fluorescent probe binds to the active site of the target protein, and its displacement by a competitive inhibitor results in a change in fluorescence.[1] |
| Labeling Requirement | Label-free for both compound and target. | Requires a specific primary antibody against CA14. | Requires a CA14-specific fluorescent probe. |
| Throughput | Low to high, depending on the detection method (Western blot vs. AlphaLISA/HTRF). | Medium to high.[2] | High. |
| Data Output | Thermal shift (ΔTm) or isothermal dose-response curves (EC50).[3][4] | Quantification of CA14 protein levels (can be used to infer degradation or changes in expression, but not direct binding). | IC50 values representing the inhibitor's potency in displacing the fluorescent probe. |
| Key Advantages | - Measures direct binding in a native cellular context.- No modification of compound or target is needed.[3] - Can be adapted for in vivo studies.[5] | - Relatively high throughput.- Can be multiplexed to detect other proteins simultaneously. | - High throughput and amenable to automation.- Provides a direct measure of binding affinity in a competitive format. |
| Key Limitations | - Western blot-based detection is low throughput.- Not all proteins exhibit a significant thermal shift upon ligand binding. | - Does not directly measure target engagement (binding).- Dependent on antibody specificity and affinity. | - Requires the design and synthesis of a specific fluorescent probe for CA14.- Potential for interference from fluorescent compounds. |
| Suitability for CA14 | Well-suited for confirming direct binding and determining cellular potency. | Suitable for assessing changes in CA14 protein levels upon inhibitor treatment, but not for direct target engagement. | A powerful method for high-throughput screening and affinity determination, provided a suitable probe is available. |
Experimental Protocols
Detailed methodologies for each assay are provided below. These protocols are generalized and should be optimized for your specific cell line and experimental conditions.
Cellular Thermal Shift Assay (CETSA®) Protocol
This protocol describes a Western blot-based CETSA for determining the thermal stabilization of CA14 upon inhibitor binding.
1. Cell Culture and Treatment:
-
Seed cells at an appropriate density in a 10 cm dish and grow to 80-90% confluency.
-
Treat cells with the CA14 inhibitor or vehicle control at the desired concentrations for 1-2 hours at 37°C.
2. Heat Shock:
-
Harvest cells by scraping and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at 4°C for 3 minutes.[6]
3. Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C).
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
Transfer the supernatant (soluble fraction) to a new tube and determine the protein concentration.
4. Western Blot Analysis:
-
Normalize the protein concentration for all samples.
-
Perform SDS-PAGE and transfer the proteins to a PVDF membrane.[7]
-
Block the membrane and incubate with a primary antibody specific for CA14.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate and image the blot.
-
Quantify the band intensities to determine the amount of soluble CA14 at each temperature.
In-Cell Western™ (ICW) Protocol
This protocol outlines the steps for quantifying CA14 protein levels in a 96-well plate format.
1. Cell Seeding and Treatment:
-
Seed cells in a 96-well black-walled imaging plate and allow them to adhere overnight.
-
Treat the cells with the CA14 inhibitor or vehicle control for the desired time.
2. Fixation and Permeabilization:
-
Remove the treatment media and wash the cells with PBS.
-
Fix the cells with 4% formaldehyde in PBS for 20 minutes at room temperature.[8]
-
Wash the cells with PBS containing 0.1% Triton X-100 to permeabilize.[8]
3. Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., Odyssey Blocking Buffer) for 1.5 hours at room temperature.[8]
-
Incubate the cells with a primary antibody against CA14 overnight at 4°C.[2][9]
-
Wash the cells multiple times with PBS containing 0.1% Tween-20.
-
Incubate with an IRDye-conjugated secondary antibody for 1 hour at room temperature in the dark.
4. Imaging and Analysis:
-
Wash the cells and acquire images using an infrared imaging system (e.g., LI-COR Odyssey).
-
Normalize the signal to a cell staining dye (e.g., DRAQ5) to account for variations in cell number.
-
Quantify the fluorescence intensity to determine the relative levels of CA14 protein.
Fluorescence-Based Dye-Displacement Assay Protocol
This protocol describes a competitive binding assay to measure the affinity of CA14 inhibitors.
1. Reagent Preparation:
-
Prepare a solution of purified CA14 protein.
-
Prepare a stock solution of a fluorescent probe known to bind to the CA14 active site.
-
Prepare serial dilutions of the test inhibitors.
2. Assay Procedure:
-
In a microplate, add the CA14 protein and the fluorescent probe to each well.
-
Add the serially diluted inhibitors or vehicle control to the wells.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
3. Fluorescence Measurement:
-
Measure the fluorescence intensity in each well using a plate reader with the appropriate excitation and emission wavelengths for the fluorescent probe.
4. Data Analysis:
-
Plot the fluorescence intensity against the inhibitor concentration.
-
Fit the data to a suitable binding model (e.g., one-site competition) to determine the IC50 value of the inhibitor.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation, provided the Kd of the fluorescent probe is known.
Visualizing Workflows and Pathways
To further clarify the experimental processes and the biological context of CA14, the following diagrams are provided.
CETSA Experimental Workflow
In-Cell Western™ Experimental Workflow
Role of CA14 in Cellular pH Regulation
References
- 1. researchgate.net [researchgate.net]
- 2. In-Cell Western Protocol for Semi-High-Throughput Screening of Single Clones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Advances in CETSA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Positioning High-Throughput CETSA in Early Drug Discovery through Screening against B-Raf and PARP1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CETSA [cetsa.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Western Blot protocol for Carbonic Anhydrase IX/CA9 Antibody (NB100-417): Novus Biologicals [novusbio.com]
- 8. In-Cell Western (ICW) Protocol | Rockland [rockland.com]
- 9. In-Cell Western Protocol | Cell Signaling Technology [cellsignal.com]
A Head-to-Head Showdown: Novel Carbonic Anhydrase XIV Inhibitors Challenge the Reign of Acetazolamide
For Immediate Release
In the dynamic landscape of drug discovery, the quest for potent and selective enzyme inhibitors is paramount. This guide provides a comprehensive head-to-head comparison of emerging novel carbonic anhydrase XIV (CA14) inhibitors against the well-established, non-selective inhibitor, acetazolamide. This analysis is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of inhibitory activities, experimental methodologies, and the intricate signaling pathways governed by CA14.
Carbonic anhydrase XIV is a transmembrane enzyme crucial for regulating pH and bicarbonate transport in various tissues, including the central nervous system and the retina. Its role in physiological and pathological processes has made it an attractive target for therapeutic intervention. While acetazolamide has been a cornerstone in carbonic anhydrase inhibitor research and clinical practice, its lack of isoform selectivity can lead to off-target effects. The development of novel, selective CA14 inhibitors holds the promise of more targeted and effective therapies.
Unveiling Superior Potency: A Quantitative Comparison
Recent studies have identified a new class of S-glycosyl compounds as highly potent and selective inhibitors of CA14. To provide a clear quantitative comparison, the following table summarizes the inhibitory activity (Ki) of these novel inhibitors against human CA14, alongside the activity of acetazolamide against various human carbonic anhydrase isoforms for context. A direct Ki value for acetazolamide against CA14 from the same comparative study is not available in the reviewed literature, highlighting a gap in current research.
| Inhibitor Class | Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) |
| Novel S-Glycosyl Compounds | Compound 96 | hCA XIV | < 10 |
| Compound 101 | hCA XIV | < 10 | |
| Compound 105 | hCA XIV | < 10 | |
| Compound 113 | hCA XIV | < 10 | |
| Compound 117 | hCA XIV | < 10 | |
| Compound 119 | hCA XIV | < 10 | |
| Established Inhibitor | Acetazolamide | hCA II | 12 |
| Acetazolamide | hCA IV | 74 |
Data for novel S-glycosyl compounds sourced from a study on carbohydrate-based carbonic anhydrase inhibitors.[1] Ki values for Acetazolamide against hCA II and hCA IV are provided for reference from a recent review.[2][3]
The data unequivocally demonstrates that several novel S-glycosyl compounds exhibit potent inhibition of CA14 in the low nanomolar range, suggesting a significantly higher potency for this specific isoform compared to the broader activity profile of acetazolamide.
The Science Behind the Numbers: Experimental Protocols
The determination of inhibitory activity is crucial for the evaluation of new chemical entities. The following is a detailed methodology for a typical in vitro carbonic anhydrase inhibition assay, a fundamental tool in the development of novel inhibitors.
Stopped-Flow Carbonic Anhydrase Inhibition Assay
This method measures the inhibition of the CA-catalyzed hydration of carbon dioxide.
1. Reagents and Buffers:
-
Buffer: 20 mM HEPES or TRIS buffer, pH 7.4.
-
Enzyme: Purified recombinant human carbonic anhydrase XIV.
-
Substrate: CO₂-saturated water.
-
Indicator: pH-sensitive indicator (e.g., p-nitrophenol).
-
Inhibitors: Novel compounds and acetazolamide dissolved in an appropriate solvent (e.g., DMSO).
2. Instrumentation:
-
Stopped-flow spectrophotometer.
3. Procedure:
-
Equilibrate all solutions to the assay temperature (typically 25°C).
-
In one syringe of the stopped-flow instrument, load the enzyme solution (containing the indicator) pre-incubated with various concentrations of the inhibitor or vehicle control.
-
In the second syringe, load the CO₂-saturated water.
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH change, which is monitored by the change in absorbance of the pH indicator.
-
Record the initial rate of the reaction (the linear phase of the absorbance change).
-
Calculate the percentage of inhibition for each inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant for the substrate.
Visualizing the Mechanism: CA14 in Cellular Signaling
Carbonic anhydrase XIV plays a vital role in cellular pH regulation and ion transport by facilitating the activity of bicarbonate transporters. The following diagrams, generated using the DOT language, illustrate a key signaling pathway and the general experimental workflow for inhibitor screening.
Caption: CA14 facilitates bicarbonate transport via the AE3 anion exchanger, contributing to intracellular pH regulation.
Caption: A generalized workflow for the screening and characterization of carbonic anhydrase inhibitors.
Conclusion and Future Directions
The emergence of novel, highly potent CA14 inhibitors, such as the S-glycosyl compounds, marks a significant advancement in the field. Their superior potency compared to the broad-spectrum inhibitor acetazolamide underscores the potential for developing more targeted therapies with improved efficacy and reduced side effects.
Future research should focus on obtaining direct head-to-head comparative data of these novel inhibitors against acetazolamide specifically for CA14 inhibition under identical experimental conditions. Furthermore, in vivo studies are warranted to evaluate the therapeutic potential of these promising compounds in relevant disease models. The continued exploration of selective CA14 inhibitors will undoubtedly pave the way for innovative treatments for a range of disorders where this enzyme plays a critical role.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Carbonic Anhydrase Inhibitors
For researchers, scientists, and drug development professionals, understanding the pharmacokinetic properties of enzyme inhibitors is paramount for the selection and development of effective therapeutic agents. This guide provides a comparative evaluation of the pharmacokinetic profiles of several prominent Carbonic Anhydrase (CA) inhibitors, with a focus on providing a clear comparison of their performance based on available experimental data.
Carbonic anhydrase XIV (CA14) is a transmembrane enzyme that plays a crucial role in pH regulation in various tissues. Its inhibition is a therapeutic target for a range of disorders. This guide focuses on the pharmacokinetic properties of several CA inhibitors, including those that are non-specific and some with selectivity for other isoforms, to provide a comparative landscape for researchers. The inhibitors covered include the classical, systemically administered drugs Acetazolamide and Methazolamide, the topically administered ophthalmic agents Dorzolamide and Brinzolamide, and the novel, targeted inhibitor SLC-0111, which shows specificity for the related isoform CAIX.
Comparative Pharmacokinetic Data
The following table summarizes key pharmacokinetic parameters for a selection of carbonic anhydrase inhibitors. These values have been compiled from various preclinical and clinical studies and are intended to provide a comparative overview. It is important to note that experimental conditions can vary, and direct cross-study comparisons should be made with caution.
| Inhibitor | Administration Route | Tmax (hours) | Half-life (t½) | Bioavailability | Primary Elimination Route |
| Acetazolamide | Oral, IV | 1-4[1] | 6-9 hours[2] | >90%[3] | Renal (unchanged)[1][2] |
| Methazolamide | Oral | 1-2[4][5] | ~14 hours[4][5][6] | Well absorbed[5] | Renal and Hepatic Metabolism[4][6] |
| Dorzolamide | Topical (Ophthalmic) | ~2 | ~4 months (in RBCs)[7][8] | Systemically absorbed[9] | Renal[7][10] |
| Brinzolamide | Topical (Ophthalmic) | - | >2 weeks (in whole blood)[11] | 0.10% (aqueous humor)[12] | Renal (unchanged and metabolites)[13] |
| SLC-0111 | Oral | Similar after single and repeated dosing[14] | Similar after single and repeated dosing[14] | Dose proportional exposure[14][15] | - |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of pharmacokinetic data. Below are generalized methodologies for key in vivo and in vitro experiments commonly employed in the pharmacokinetic evaluation of CA inhibitors.
In Vivo Pharmacokinetic Studies in Animal Models (e.g., Rabbits, Rats)
A common approach to evaluating the in vivo pharmacokinetics of CA inhibitors, particularly for ophthalmic applications, involves the following steps:
-
Animal Model: New Zealand White rabbits are frequently used for ocular pharmacokinetic studies due to the anatomical and physiological similarities of their eyes to human eyes.[11][12] For systemic pharmacokinetics, Sprague-Dawley rats are a standard preclinical model.
-
Drug Administration:
-
Topical Ocular Administration: A precise volume (e.g., 50 µL) of the inhibitor formulation (e.g., 1% suspension) is administered to the eye(s) of the animal.[11]
-
Intravenous Administration: The inhibitor is administered as a solution via a suitable vein (e.g., marginal ear vein in rabbits) at a specific dose (e.g., 0.75 mg/kg).[12]
-
Oral Administration: The inhibitor is administered via oral gavage at defined doses.
-
-
Sample Collection: At predetermined time points post-administration, biological samples are collected. For ocular studies, this includes aqueous humor and iris-ciliary body tissues.[12][16] For systemic studies, blood (plasma and whole blood) and excreta (urine and feces) are collected.
-
Sample Analysis: The concentration of the parent drug and its potential metabolites in the collected samples is quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[16]
-
Pharmacokinetic Analysis: The resulting concentration-time data is analyzed using non-compartmental or compartmental modeling software (e.g., WinNonlin) to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.[16]
In Vitro ADME Assays
In vitro assays are essential for early-stage assessment of a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
-
Metabolic Stability: The stability of the inhibitor is assessed by incubating it with liver microsomes or hepatocytes from different species (e.g., human, rat, dog). The rate of disappearance of the parent compound over time is monitored by LC-MS/MS to predict hepatic clearance.
-
Plasma Protein Binding: The extent to which the inhibitor binds to plasma proteins is determined using techniques like equilibrium dialysis, ultrafiltration, or ultracentrifugation. This is crucial as only the unbound fraction of a drug is pharmacologically active.
-
CYP450 Inhibition: The potential of the inhibitor to inhibit major cytochrome P450 enzymes is evaluated. This is important for predicting potential drug-drug interactions.
-
Permeability: The ability of the inhibitor to cross biological membranes is assessed using cell-based assays, such as the Caco-2 permeability assay, which models the intestinal epithelium.
The Role of Membrane-Bound Carbonic Anhydrases in pH Regulation
Carbonic anhydrase XIV, as a transmembrane enzyme, does not have a classical signaling pathway. Instead, it plays a critical role in regulating the pH of the cellular microenvironment by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. This activity influences the function of various pH-sensitive signaling pathways and transport systems. The following diagram illustrates this fundamental role.
Caption: Role of CA14 in extracellular pH regulation.
Experimental Workflow for In Vivo Pharmacokinetic Analysis
The process of determining the pharmacokinetic profile of a CA14 inhibitor in a preclinical model involves a series of well-defined steps, from initial drug formulation to final data analysis. The diagram below outlines a typical workflow for such a study.
Caption: Workflow for in vivo pharmacokinetic studies.
References
- 1. aao.org [aao.org]
- 2. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. lecturio.com [lecturio.com]
- 4. Articles [globalrx.com]
- 5. drugs.com [drugs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Clinical pharmacokinetics of dorzolamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pi.bausch.com [pi.bausch.com]
- 10. youtube.com [youtube.com]
- 11. iovs.arvojournals.org [iovs.arvojournals.org]
- 12. Comprehensive Ocular and Systemic Pharmacokinetics of Brinzolamide in Rabbits After Intracameral, Topical, and Intravenous Administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. drugs.com [drugs.com]
- 14. A Phase 1 Study of SLC-0111, a Novel Inhibitor of Carbonic Anhydrase IX, in Patients With Advanced Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Ocular Pharmacokinetics of Dorzolamide and Brinzolamide After Single and Multiple Topical Dosing: Implications for Effects on Ocular Blood Flow - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Carbonic Anhydrase Inhibitor 14: A General Protocol for Laboratory Settings
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific compound designated "Carbonic Anhydrase Inhibitor 14" is not widely documented in public safety literature, a general protocol for the disposal of research-grade chemical compounds can be established. This guide, using the well-documented carbonic anhydrase inhibitor Acetazolamide as a representative example, provides a framework for the safe handling and disposal of such substances.
Crucially, the primary source of information for the disposal of any specific chemical is its Safety Data Sheet (SDS), provided by the manufacturer. The following procedures should be considered a general guideline and must be superseded by the specific instructions in the SDS for the compound in use.
Pre-Disposal and Handling Precautions
Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, gloves, and a lab coat. All handling of the chemical waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Step-by-Step General Disposal Procedure
-
Waste Identification and Segregation:
-
Identify the waste as a non-hazardous or hazardous chemical waste according to federal, state, and local regulations. Most novel chemical compounds should be treated as hazardous waste unless explicitly determined otherwise.
-
Do not mix carbonic anhydrase inhibitor waste with other incompatible chemical waste streams. For instance, avoid mixing with strong oxidizing agents.[1] Keep aqueous waste separate from organic solvent waste.
-
-
Containerization:
-
Use a dedicated, properly labeled, and leak-proof container for the waste. The container must be compatible with the chemical. For solid waste, the original container can often be used.
-
Ensure the container is kept securely closed except when adding waste.
-
Do not overfill waste containers; it is recommended to fill them to no more than 90% capacity to allow for expansion.
-
-
Labeling:
-
Clearly label the waste container with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound" and its chemical formula if known), concentration, and any known hazards (e.g., irritant).
-
Indicate the date when the waste was first added to the container.
-
-
Storage:
-
Store the waste container in a designated satellite accumulation area that is at or near the point of generation and under the control of the laboratory personnel.
-
Ensure the storage area has secondary containment to capture any potential leaks.
-
Segregate the waste container from incompatible materials.
-
-
Disposal Request and Pickup:
-
Once the container is full or ready for disposal, contact your institution's Environmental Health and Safety (EHS) office to arrange for a hazardous waste pickup.
-
Do not dispose of the chemical down the drain or in the regular trash unless explicitly permitted by your institution's EHS and local regulations for non-hazardous substances.[2]
-
Disposal of Contaminated Materials
Any materials that come into contact with the carbonic anhydrase inhibitor, such as gloves, absorbent pads, and empty containers, should be disposed of as hazardous waste. Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.
Key Disposal Considerations
| Consideration | Guideline |
| Regulatory Compliance | All disposal must be in accordance with federal, state, and local regulations. |
| Safety Data Sheet (SDS) | The SDS for the specific inhibitor is the primary source for disposal information. |
| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety glasses, gloves, and a lab coat. |
| Waste Segregation | Do not mix with incompatible waste streams. Keep solids and liquids separate. |
| Container Management | Use compatible, leak-proof containers with secure lids. Do not overfill. |
| Labeling | Clearly label containers with "Hazardous Waste" and the full chemical name. |
| Institutional Procedures | Follow your organization's specific procedures for hazardous waste pickup. |
Experimental Workflow for Chemical Waste Disposal
Caption: Workflow for the proper disposal of a laboratory chemical.
By adhering to these general guidelines and, most importantly, the specific instructions provided in the Safety Data Sheet, researchers can ensure the safe and compliant disposal of this compound and other laboratory chemicals.
References
Personal protective equipment for handling Carbonic anhydrase inhibitor 14
This document provides crucial safety and logistical information for the handling and disposal of Carbonic Anhydrase Inhibitor 14, a compound intended for laboratory research purposes. The information herein is designed to support researchers, scientists, and drug development professionals in maintaining a safe laboratory environment.
Disclaimer: This guide is based on general laboratory safety principles. A specific Safety Data Sheet (SDS) for this compound (also referred to as Compound 8b) should be requested from the supplier and consulted as the primary source of safety information.[1]
Personal Protective Equipment (PPE)
When handling this compound, especially in solid form, appropriate personal protective equipment is mandatory to prevent exposure. The following table summarizes the recommended PPE.
| PPE Category | Recommended Equipment | Purpose |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects eyes from splashes or airborne particles of the chemical. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the compound. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
| Respiratory | Use in a well-ventilated area or under a chemical fume hood | Minimizes inhalation of dust or aerosols. A respirator may be required for handling large quantities. |
Operational Plan: Handling Procedures
Adherence to a strict operational protocol is essential to ensure safety and prevent contamination.
1. Preparation and Weighing:
-
Always handle the solid compound in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to minimize inhalation exposure.
-
Before use, ensure all necessary PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas, weighing paper) for handling the powder. Avoid creating dust.
2. Dissolving the Compound:
-
When preparing solutions, add the solvent to the solid inhibitor slowly to avoid splashing.
-
If the solvent is volatile, ensure this step is performed in a chemical fume hood.
3. Experimental Use:
-
Clearly label all containers with the compound name, concentration, date, and your initials.
-
When using the inhibitor in experiments, be mindful of potential reactions with other chemicals.
-
Avoid eating, drinking, or smoking in the laboratory area.
4. Spill Management:
-
In case of a small spill, carefully clean the area using appropriate absorbent materials.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
All spill cleanup materials must be disposed of as hazardous waste.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Chemical Waste: Unused this compound and solutions containing the inhibitor should be disposed of as chemical waste. Follow your institution's guidelines for chemical waste disposal. Do not pour down the drain.
-
Contaminated Materials: All disposable items that have come into contact with the inhibitor, such as gloves, weighing paper, and pipette tips, must be collected in a designated hazardous waste container.
Experimental Workflow
The following diagram illustrates a standard workflow for handling this compound in a research laboratory setting.
Caption: A logical workflow for the safe handling of this compound.
Conceptual Signaling Pathway
This compound has been shown to inhibit several carbonic anhydrase isoforms (hCA I, hCA II, hCA IX, hCA XII) as well as Cyclin-Dependent Kinase 2 (CDK2).[1] The following diagram illustrates a conceptual signaling pathway involving these targets.
Caption: Inhibition of multiple targets by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
